molecular formula C8H9F2N B026563 1-(2,4-Difluorophenyl)ethanamine CAS No. 603951-43-5

1-(2,4-Difluorophenyl)ethanamine

Cat. No.: B026563
CAS No.: 603951-43-5
M. Wt: 157.16 g/mol
InChI Key: VBPKWFKAYDHOQW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)ethanamine (CAS 603951-43-5) is a high-value fluorinated aromatic amine that serves as a critical chiral building block in organic synthesis and drug discovery . Its molecular structure, featuring an ethanamine moiety and a 2,4-difluorophenyl group, provides unique electronic properties and enhanced metabolic stability to candidate molecules . This compound is extensively utilized in pharmaceutical research as a key intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting the Central Nervous System (CNS), such as potential antidepressants and antipsychotics . The chiral nature of its alpha-carbon allows for the creation of enantiomerically pure drugs, which can significantly enhance efficacy and reduce side effects . Furthermore, its application extends to the development of antifungal agents, where the fluorine atoms improve binding affinity and pharmacokinetic profiles, and to agrochemicals for producing selective pesticides and herbicides . The reactive primary amine group enables versatile functionalization through common reactions like amidation and reductive amination, facilitating the construction of more complex molecular architectures . This product is offered in high purity (>98%) and is intended for research applications in medicinal chemistry, cross-coupling reactions, and ligand design . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKWFKAYDHOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407263
Record name 1-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603951-43-5
Record name 1-(2,4-difluorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(2,4-Difluorophenyl)ethanamine" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest due to the influence of the difluorophenyl group on the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety information, and potential pharmacological applications of this compound and its related forms.

Chemical Identification and Properties

This compound exists in various forms, including as a racemic mixture, as individual enantiomers, and as a hydrochloride salt. It is crucial to distinguish between these forms, as their properties and biological activities can differ.

IdentifierRacemic this compoundThis compound Hydrochloride(R)-1-(2,4-Difluorophenyl)ethanamine(S)-1-(2,4-Difluorophenyl)ethanamine
CAS Number 603951-43-5276875-47-9791098-84-5Not available
Molecular Formula C₈H₉F₂NC₈H₁₀ClF₂NC₈H₉F₂NC₈H₉F₂N
Molecular Weight 157.16 g/mol [1]193.62 g/mol 157.16 g/mol 157.16 g/mol
Appearance Liquid[2]SolidLiquidLiquid

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed with experimental data where critical.

PropertyValueSource
Boiling Point 175.4 °C at 760 mmHg (Predicted)[3]
Density 1.163 g/cm³ (Predicted)[3]
Refractive Index 1.493 (Predicted)[3]
Flash Point 72.8 °C (Predicted)[3]
LogP 2.68 (Predicted)[3]
Water Solubility The hydrochloride salt is expected to have enhanced water solubility.[4]

Synthesis

The primary synthetic route to this compound is through the reductive amination of 2',4'-difluoroacetophenone. This method is versatile and can be adapted for the synthesis of the racemic mixture as well as the individual enantiomers through the use of chiral auxiliaries or catalysts.

Synthesis Workflow

G A 2',4'-Difluoroacetophenone B Imine Intermediate A->B + C This compound B->C + R Ammonia or Ammonium Source R->B H Reducing Agent (e.g., NaBH4, H2/Catalyst) H->C

Caption: General workflow for the synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination of 2',4'-Difluoroacetophenone

This protocol provides a general procedure for the synthesis of racemic this compound.

Materials:

  • 2',4'-Difluoroacetophenone

  • Ammonium acetate or aqueous ammonia

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or other suitable solvent

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: Dissolve 2',4'-difluoroacetophenone in methanol. Add an excess of ammonium acetate or aqueous ammonia to the solution. Stir the mixture at room temperature for several hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once the imine formation is complete or has reached equilibrium, cool the reaction mixture in an ice bath. Cautiously add the reducing agent (e.g., sodium cyanoborohydride) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2). This will hydrolyze any remaining reducing agent. Stir for a short period, then basify the solution with aqueous sodium hydroxide to a pH of >10.

  • Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volumes). Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure amine.

Safety and Handling

Hazard ClassGHS ClassificationPrecautionary Statements
Acute Toxicity, Oral Category 4 (Harmful if swallowed)P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation Category 2 (Causes skin irritation)P264, P280, P302+P352, P321, P332+P313, P362+P364
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)P264, P280, P305+P351+P338, P337+P313

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, use a NIOSH-approved respirator.

Pharmacological Relevance and Potential Applications

This compound is a compound of interest in the development of therapeutics for neurodegenerative diseases.[6] Its structural features suggest potential interactions with key enzymes and receptors in the central nervous system.

Monoamine Oxidase (MAO) Inhibition

Substituted phenethylamines are a known class of monoamine oxidase (MAO) inhibitors.[7] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[8][9] Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease.[10]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft MA Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_synapse Increased Monoamine Concentration MA->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites Compound This compound Compound->MAO Inhibition

Caption: Potential mechanism of action as a Monoamine Oxidase (MAO) inhibitor.

Dopamine Receptor Modulation

The phenethylamine scaffold is also a core component of many dopamine receptor agonists and modulators. The dopaminergic system is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease.[11] Compounds that can modulate dopamine receptors, particularly the D2 and D3 subtypes, are of significant therapeutic interest.[12][13][14]

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method for assessing the MAO inhibitory activity of this compound.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)

  • Phosphate buffer (pH 7.4)

  • This compound (test compound)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • 96-well microplate

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, the MAO enzyme (either MAO-A or MAO-B), and various concentrations of the test compound or a positive control.

  • Pre-incubation: Incubate the plate at 37 °C for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the substrate (kynuramine for MAO-A or benzylamine for MAO-B) to each well to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product over time using a spectrophotometer or fluorometer at the appropriate wavelength. The product of kynuramine oxidation can be detected fluorometrically, while the product of benzylamine oxidation can be detected spectrophotometrically.[10]

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Methods

The purity and enantiomeric excess of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for the separation of the enantiomers of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column used. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers and record the chromatogram.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will show characteristic signals for the aromatic protons and carbons, as well as the ethylamine side chain. Chiral shift reagents can be used in NMR to differentiate between the enantiomers.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery, particularly for neurodegenerative diseases. Its synthesis is achievable through established methods like reductive amination, and its properties can be characterized using standard analytical techniques. Further investigation into its pharmacological profile, especially its activity as a monoamine oxidase inhibitor and its interaction with dopamine receptors, is warranted to fully elucidate its therapeutic potential. As with all research chemicals, proper safety precautions should be observed during handling and use.

References

"1-(2,4-Difluorophenyl)ethanamine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular properties of 1-(2,4-Difluorophenyl)ethanamine, a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery.

Molecular and Physical Properties

The fundamental molecular characteristics of this compound are summarized below. These properties are crucial for its application in chemical synthesis and as a scaffold in the development of novel therapeutic agents.

PropertyValue
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
CAS Number 603951-43-5

The molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol are defining features of this compound.[1][2][3][4] It is also available as a hydrochloride salt, which alters its molecular formula to C₈H₁₀ClF₂N and molecular weight to approximately 193.62 g/mol , enhancing its solubility.[5]

Chemical Structure and Composition

This compound's structure, characterized by a difluorinated phenyl ring attached to an ethanamine moiety, is key to its chemical reactivity and biological activity. The presence of two fluorine atoms on the aromatic ring at the 2 and 4 positions significantly influences its electronic properties.

Structural and Elemental Composition of this compound cluster_elements Constituent Elements cluster_structure Molecular Structure cluster_properties Molecular Properties C Carbon (C) H Hydrogen (H) F Fluorine (F) N Nitrogen (N) Compound This compound Phenyl 2,4-Difluorophenyl Group Compound->Phenyl contains Ethanamine Ethanamine Sidechain Compound->Ethanamine contains Formula Formula: C₈H₉F₂N Compound->Formula has MW Molecular Weight: 157.16 g/mol Compound->MW has Phenyl->C Phenyl->H Phenyl->F Ethanamine->C Ethanamine->H Ethanamine->N

Caption: Logical relationship of this compound.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the field of pharmaceuticals. Its derivatives are explored for their potential biological activities. Notably, it has been identified as a component in the development of potent inhibitors for the treatment of neurodegenerative diseases.[6] The amine group can readily undergo reactions such as acylation and alkylation to produce a variety of derivatives.[5]

References

Synthesis of 1-(2,4-Difluorophenyl)ethanamine from 2,4-Difluorobenzaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 1-(2,4-difluorophenyl)ethanamine, a valuable intermediate in pharmaceutical and agrochemical research, commencing from the readily available starting material, 2,4-difluorobenzaldehyde. This document outlines two principal methodologies: Reductive Amination and the Leuckart Reaction. Each method is presented with detailed experimental protocols, a comparative analysis of quantitative data, and visual representations of the synthetic workflows to facilitate practical application and process optimization.

Executive Summary

The conversion of 2,4-difluorobenzaldehyde to this compound is a pivotal step in the synthesis of various biologically active molecules. The strategic placement of fluorine atoms on the phenyl ring often enhances metabolic stability and binding affinity of the final compounds. This guide explores the following well-established synthetic strategies:

  • Reductive Amination: This versatile and widely employed method involves the reaction of 2,4-difluorobenzaldehyde with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is subsequently reduced to the target amine. Various reducing agents can be employed, offering flexibility in reaction conditions and functional group tolerance.

  • Leuckart Reaction: A classic method for the reductive amination of aldehydes and ketones, the Leuckart reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent. This one-pot reaction is typically conducted at elevated temperatures and offers a straightforward approach to the desired amine.

This guide focuses on providing detailed, actionable protocols for both synthetic pathways, enabling researchers to select the most suitable method based on available resources, desired scale, and specific experimental constraints.

Data Presentation: A Comparative Analysis of Synthetic Routes

The selection of a synthetic route is often guided by factors such as reaction yield, purity of the final product, and the complexity of the experimental setup. The following table summarizes the key quantitative data associated with the synthesis of this compound from 2,4-difluorobenzaldehyde via Reductive Amination and the Leuckart Reaction.

ParameterReductive AminationLeuckart Reaction
Primary Amine Source Ammonia (from Ammonium Acetate)Ammonium Formate / Formamide
Reducing Agent Sodium Borohydride (NaBH₄)Formic Acid (in situ from Ammonium Formate)
Typical Solvent Methanol (MeOH)None (Neat) or High-Boiling Solvent
Reaction Temperature 0 °C to Room Temperature150 - 200 °C[1]
Reaction Time 2 - 4 hours6 - 25 hours
Reported Yield High (Specific data for this reaction is not readily available in the public domain, but is generally high for this class of reaction)Moderate to High (Specific yield for this transformation is not detailed in the provided search results, but can be up to 95% with modern techniques like microwave irradiation)[1]
Work-up Procedure Quenching, Extraction, and PurificationHydrolysis of formyl intermediate, Extraction, and Purification
Key Advantages Milder reaction conditions, high yields, broad functional group tolerance.One-pot procedure, inexpensive reagents.
Key Disadvantages Requires a separate reducing agent.High reaction temperatures, potentially longer reaction times, formation of N-formyl intermediate requiring hydrolysis.[1]

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of this compound via Reductive Amination and the Leuckart Reaction.

Method 1: Reductive Amination

This protocol is a representative procedure for the reductive amination of an aromatic aldehyde using sodium borohydride as the reducing agent.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Ammonium Acetate

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 equivalent) in methanol.

    • Add ammonium acetate (10 equivalents) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Leuckart Reaction

This protocol describes a classical Leuckart reaction for the synthesis of a primary amine from an aldehyde using ammonium formate.

Materials:

  • 2,4-Difluorobenzaldehyde

  • Ammonium Formate

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis

  • Toluene or other suitable organic solvent for extraction

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 2,4-difluorobenzaldehyde (1.0 equivalent) and ammonium formate (3-5 equivalents).

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to 160-180 °C.

    • Maintain this temperature and continue heating for 6-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis of the N-formyl Intermediate:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add concentrated hydrochloric acid or a concentrated solution of sodium hydroxide to the reaction mixture to hydrolyze the intermediate N-formyl-1-(2,4-difluorophenyl)ethanamine.

    • Heat the mixture at reflux for an additional 2-4 hours to ensure complete hydrolysis.

  • Work-up and Purification:

    • After cooling, neutralize the reaction mixture. If acid hydrolysis was used, carefully add a base (e.g., NaOH solution) until the solution is basic. If base hydrolysis was used, neutralize with an acid (e.g., HCl).

    • Extract the aqueous layer with a suitable organic solvent such as toluene or ether (3 x volume of aqueous layer).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude this compound by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of this compound from 2,4-difluorobenzaldehyde via Reductive Amination and the Leuckart Reaction.

G cluster_RA Reductive Amination Pathway cluster_LR Leuckart Reaction Pathway DFB 2,4-Difluorobenzaldehyde Imine Intermediate Imine DFB->Imine Condensation Product_RA This compound Imine->Product_RA Reduction Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Imine Reducer Reducing Agent (e.g., NaBH4) Reducer->Product_RA DFB2 2,4-Difluorobenzaldehyde Formyl N-Formyl Intermediate DFB2->Formyl Reductive Formylation Product_LR This compound Formyl->Product_LR AmmoniumFormate Ammonium Formate or Formamide AmmoniumFormate->Formyl Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Product_LR

Caption: Synthetic pathways to this compound.

G cluster_workflow General Experimental Workflow start Start reaction Reaction (Reductive Amination or Leuckart) start->reaction workup Work-up (Quenching/Hydrolysis, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Generalized experimental workflow for amine synthesis.

References

Spectroscopic Profile of 1-(2,4-Difluorophenyl)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a primary amine containing a difluorinated phenyl ring, a scaffold of interest in medicinal chemistry and drug development due to the metabolic stability often conferred by fluorine substitution. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides a comprehensive overview of the mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data for this compound, complete with detailed experimental protocols.

Chemical Information

PropertyValue
Chemical Name This compound
CAS Number 603951-43-5
Molecular Formula C₈H₉F₂N[1]
Molecular Weight 157.16 g/mol [1]
Structure
Chemical structure of this compound
Image Source: PubChem

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on typical values for analogous compounds and spectral prediction tools.

Mass Spectrometry (MS)

Mass spectrometry of phenylethylamine derivatives often shows characteristic fragmentation patterns. In Electron Ionization (EI), alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a common fragmentation pathway. For this compound, this would result in a prominent fragment. Under Electrospray Ionization (ESI) conditions, in-source fragmentation leading to the loss of ammonia (NH₃) is frequently observed.

Technique Ionization Mode Expected m/z Interpretation
ESI-MSPositive158.0826[M+H]⁺
ESI-MSPositive141.0561[M+H - NH₃]⁺
EI-MSPositive157[M]⁺
EI-MSPositive142[M - CH₃]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a deuterated solvent like CDCl₃ are presented below.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH₃~1.4Doublet~6.5
NH₂~1.5Singlet (broad)-
CH~4.2Quartet~6.5
Ar-H6.7 - 7.4Multiplet-
Carbon Chemical Shift (ppm)
CH₃~25
CH~50
Aromatic CH103 (dd, J ≈ 25, 25 Hz)
Aromatic CH111 (dd, J ≈ 21, 4 Hz)
Aromatic C-C128 (dd, J ≈ 10, 4 Hz)
Aromatic C-CH130 (dd, J ≈ 13, 5 Hz)
Aromatic C-F160 (dd, J ≈ 245, 12 Hz)
Aromatic C-F162 (dd, J ≈ 248, 12 Hz)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for a primary amine and a substituted aromatic ring.

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
3300 - 3500MediumN-H stretch (primary amine, two bands)
2850 - 3000MediumC-H stretch (aliphatic)
3000 - 3100WeakC-H stretch (aromatic)[2]
1580 - 1650MediumN-H bend (primary amine)
1500 - 1600Medium to StrongC=C stretch (aromatic ring)
1000 - 1300StrongC-N stretch (aliphatic amine)[3]
1100 - 1200StrongC-F stretch
665 - 910Strong, BroadN-H wag (primary amine)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (for ESI) or a direct insertion probe (for EI).

Electron Ionization (EI-MS) Protocol:

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: Introduce the sample into the ion source via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the gaseous sample molecules with a beam of electrons, typically at 70 eV, to induce ionization and fragmentation.[4][5]

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using the mass analyzer.

  • Detection: Detect the ions to generate a mass spectrum.

Electrospray Ionization (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or via an LC system.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]⁺.

  • Analysis and Detection: Analyze and detect the ions as described for EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H and ¹³C NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup: Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-90 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs), phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Attenuated Total Reflectance (ATR-FTIR) Protocol for a Liquid Sample:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

  • Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. The resulting spectrum can be analyzed for characteristic absorption bands.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement to prevent cross-contamination.

Workflow Diagram

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_MS Dissolve in volatile solvent Sample->Prep_MS Prep_NMR Dissolve in deuterated solvent with TMS Sample->Prep_NMR Prep_IR Neat liquid Sample->Prep_IR MS Mass Spectrometry (EI-MS / ESI-MS) Prep_MS->MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy (ATR) Prep_IR->IR Data_MS Acquire Mass Spectrum (m/z vs. Intensity) MS->Data_MS Data_NMR Acquire FID Process to Spectrum (ppm vs. Intensity) NMR->Data_NMR Data_IR Acquire Interferogram Process to Spectrum (cm⁻¹ vs. Transmittance) IR->Data_IR Interp_MS Identify Molecular Ion & Fragmentation Pattern Data_MS->Interp_MS Interp_NMR Assign Chemical Shifts & Coupling Constants Data_NMR->Interp_NMR Interp_IR Identify Functional Group Absorptions Data_IR->Interp_IR Final Structural Confirmation Interp_MS->Final Interp_NMR->Final Interp_IR->Final

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its chemical properties, stereochemistry, and synthesis essential for researchers in the field. The presence of a stereocenter dictates that the biological activity of its enantiomers can differ significantly, necessitating methods for their separation and characterization. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and chiral resolution of this compound, with a focus on its relevance to drug development, particularly in the context of dopamine receptor modulation.

Chemical Structure and Properties

This compound possesses a chemical structure characterized by a 2,4-difluorophenyl group attached to an ethylamine moiety at the first carbon position. This carbon atom is a chiral center, giving rise to two enantiomers: (R)-1-(2,4-difluorophenyl)ethanamine and (S)-1-(2,4-difluorophenyl)ethanamine.

PropertyValue
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol [1]
CAS Number (Racemate) 603951-43-5[1]
Appearance Liquid
Boiling Point 175.4°C at 760 mmHg
Density 1.163 g/cm³
Flash Point 72.8°C
Refractive Index 1.493

Note: Physical properties are for the racemic mixture and may vary slightly for the individual enantiomers.

The fluorine atoms on the phenyl ring significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of novel therapeutic agents.

Stereochemistry and Optical Activity

The chirality of this compound is a crucial aspect of its chemical and biological identity. The two enantiomers, (R) and (S), are non-superimposable mirror images of each other and can exhibit different pharmacological and toxicological profiles.

G Stereoisomers of this compound cluster_R (R)-1-(2,4-Difluorophenyl)ethanamine cluster_S (S)-1-(2,4-Difluorophenyl)ethanamine R_structure R_structure S_structure S_structure R_structure->S_structure Mirror Plane

Figure 1: A diagram illustrating the mirror-image relationship of the (R) and (S) enantiomers.

Optical Rotation

Enantiomers rotate plane-polarized light in equal but opposite directions. The specific rotation is a characteristic physical property of a chiral compound. Despite a thorough literature search, specific optical rotation values for the enantiomerically pure (R)- and (S)-1-(2,4-difluorophenyl)ethanamine were not found in the publicly available scientific literature. Researchers are advised to determine these values experimentally upon successful chiral resolution.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound typically involves the synthesis of the racemic mixture followed by chiral resolution.

Synthesis of Racemic this compound

A common method for the synthesis of the racemic amine is through the reductive amination of 2',4'-difluoroacetophenone.

G Synthesis of Racemic this compound start 2',4'-Difluoroacetophenone intermediate Imine Intermediate start->intermediate Amine Source (e.g., NH₃, NH₄OAc) product Racemic this compound intermediate->product Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)

Figure 2: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of 2',4'-difluoroacetophenone in a suitable solvent (e.g., methanol, ethanol), add an amine source such as ammonium acetate or ammonia. The reaction is typically stirred at room temperature or with gentle heating to facilitate the formation of the corresponding imine.

  • Reduction: Once imine formation is complete (monitored by techniques like TLC or GC-MS), a reducing agent is added to the reaction mixture. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂ over a catalyst like Pd/C or Raney Nickel).

  • Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the catalyst and any unreacted reagents. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the racemic this compound.

Chiral Resolution of Racemic this compound

The separation of the enantiomers is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. Tartaric acid and its derivatives are frequently employed for the resolution of chiral amines.

G Chiral Resolution via Diastereomeric Salt Formation racemate Racemic this compound diastereomers Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation less_soluble Less Soluble Diastereomer separation->less_soluble Different Solubilities more_soluble More Soluble Diastereomer separation->more_soluble liberation1 Liberation of Free Amine (Base Treatment) less_soluble->liberation1 liberation2 Liberation of Free Amine (Base Treatment) more_soluble->liberation2 enantiomer1 Enantiomerically Pure Amine (e.g., R) liberation1->enantiomer1 enantiomer2 Enantiomerically Enriched Amine (e.g., S) liberation2->enantiomer2

Figure 3: Workflow for chiral resolution using a chiral resolving agent.

Experimental Protocol: Chiral Resolution with Tartaric Acid (General Procedure)

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid, in the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities, and one will preferentially crystallize out of the solution upon cooling or standing. The crystallization process can be initiated by seeding with a small crystal of the desired diastereomeric salt.

  • Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and washed with a small amount of cold solvent to remove impurities.

  • Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

  • Extraction and Purification: The enantiomerically enriched amine is extracted into an organic solvent, washed with water, dried, and the solvent is evaporated to yield the purified enantiomer. The enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Relevance in Drug Development and Signaling Pathways

Derivatives of this compound have shown potential as modulators of dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The D1 and D2 dopamine receptors, in particular, play crucial roles in mediating the effects of dopamine in the brain.

The signaling pathways of D1 and D2 receptors are complex and often have opposing effects. D1 receptor activation typically leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP) levels, while D2 receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP.

G Simplified Dopamine D1 and D2 Receptor Signaling Pathways cluster_D1 D1 Receptor Pathway cluster_D2 D2 Receptor Pathway Dopamine1 Dopamine D1R D1 Receptor Dopamine1->D1R Gs Gs protein D1R->Gs activates AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP1 cAMP AC1->cAMP1 produces PKA PKA cAMP1->PKA activates CellularResponse1 Cellular Response (Stimulatory) PKA->CellularResponse1 Dopamine2 Dopamine D2R D2 Receptor Dopamine2->D2R Gi Gi protein D2R->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 cAMP AC2->cAMP2 CellularResponse2 Cellular Response (Inhibitory) cAMP2->CellularResponse2

Figure 4: Opposing effects of D1 and D2 receptor activation on cAMP levels.

The ability to selectively target one enantiomer of a this compound derivative can be critical for achieving the desired pharmacological effect while minimizing off-target effects and potential toxicity.

Conclusion

This compound is a valuable chiral intermediate with significant potential in the development of novel therapeutics. A comprehensive understanding of its stereochemistry, along with robust methods for its synthesis and chiral resolution, are paramount for researchers in the field. The distinct biological activities of its enantiomers underscore the importance of stereoselective synthesis or efficient resolution techniques. As the quest for more selective and effective drugs continues, the role of chiral building blocks like this compound will undoubtedly remain central to the drug discovery and development process.

References

The Multifaceted Biological Activities of 1-(2,4-Difluorophenyl)ethanamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The "1-(2,4-Difluorophenyl)ethanamine" scaffold has emerged as a versatile building block for the development of a diverse range of therapeutic agents. This technical guide provides an in-depth overview of the biological activities of its derivatives, with a focus on their antifungal, anticancer, and central nervous system (CNS) modulatory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Antifungal Activity of Triazole Derivatives

Derivatives of this compound, particularly those incorporating a 1,2,4-triazole moiety, have demonstrated significant antifungal properties. These compounds often exhibit broad-spectrum activity against various pathogenic fungi, in some cases surpassing the efficacy of established antifungal drugs like fluconazole.

Table 1: Antifungal Activity of Representative this compound-Triazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative A Candida albicans≤0.125 - 1Fluconazole0.25 - 4
Cryptococcus neoformans≤0.125 - 1Fluconazole-
Aspergillus fumigatus8 - 16Fluconazole-
Derivative B Candida albicans0.031Fluconazole-
Derivative C Candida albicans0.063–0.5Fluconazole-
Candida glabrata0.063–0.5Fluconazole-
Candida parapsilosis0.063–0.5Fluconazole-
Candida krusei0.063–0.5Fluconazole-
Candida tropicalis0.063–0.5Fluconazole-
Derivative D Staphylococcus aureus1.05 - 8.38Chloramphenicol-
Escherichia coli1.05 - 8.38Chloramphenicol-
Candida albicans1.05 - 8.38Fluconazole-
Aspergillus fumigatus1.05 - 8.38Fluconazole-

Note: The data presented are a summary from multiple sources and represent a range of activities observed for different structural analogs within the derivative class.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the antifungal compounds is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Workflow for Antifungal Susceptibility Testing

G prep_inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) inoculate_plate Inoculate 96-well Plate with Fungal Suspension prep_inoculum->inoculate_plate prep_compounds Prepare Serial Dilutions of Test Compounds add_compounds Add Compound Dilutions to Wells prep_compounds->add_compounds inoculate_plate->add_compounds incubate Incubate Plate (35°C for 24-72h) add_compounds->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Broth microdilution workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5-2.5 x 10³ colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Anticancer Activity of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives

A series of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, particularly those bearing hydrazone moieties, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][5][6]

Table 2: Anticancer Activity of Representative 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Compound IDCancer Cell LineIC50 (µM)
Hydrazone Derivative 1 MDA-MB-231 (Triple-negative breast cancer)>100
PPC-1 (Prostate adenocarcinoma)2.5 ± 0.6
A375 (Melanoma)1.0 ± 0.2
Hydrazone Derivative 2 MDA-MB-231 (Triple-negative breast cancer)6.4 ± 1.1
PPC-1 (Prostate adenocarcinoma)14.5 - 36.6
A375 (Melanoma)14.5 - 36.6
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Workflow for MTT Assay

G seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate_cells Incubate for 72h add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binding Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylation of targets G prep_membranes Prepare Cell Membranes Expressing D2 Receptors incubate Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubate prep_ligands Prepare Radioligand ([³H]spiperone) and Test Compounds prep_ligands->incubate filter Rapid Filtration to Separate Bound and Free Radioligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash scintillation Scintillation Counting to Quantify Bound Radioligand wash->scintillation calculate_ki Calculate Ki Value scintillation->calculate_ki G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding & Dimerization RAS RAS RTK->RAS Activation (GTP binding) RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Translocation & Activation Response Cell Proliferation, Survival, Differentiation TF->Response G prep_reagents Prepare Kinase (Raf), Substrate (MEK1), ATP, and Test Compounds add_inhibitor Add Test Compound to Reaction Well prep_reagents->add_inhibitor add_kinase Add Raf Kinase add_inhibitor->add_kinase initiate_reaction Initiate Reaction with ATP/Substrate Mix add_kinase->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate detect_phosphorylation Detect MEK1 Phosphorylation (e.g., using a specific antibody) incubate->detect_phosphorylation calculate_ic50 Calculate IC50 Value detect_phosphorylation->calculate_ic50

References

Methodological & Application

Application Note: Synthesis of 1-(2,4-Difluorophenyl)ethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 1-(2,4-Difluorophenyl)ethanamine from 2',4'-Difluoroacetophenone through a one-pot reductive amination reaction. This method is a common and efficient way to produce primary amines from ketones.[1][2] The protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent and ammonium acetate as the ammonia source.[3] This document includes a step-by-step experimental procedure, a comprehensive data summary, a workflow visualization, and safety guidelines.

Introduction

This compound is a valuable building block in medicinal chemistry and pharmaceutical development. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability and binding affinity.[4]

Reductive amination is a powerful and widely used chemical reaction that transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[1] This method is favored for its efficiency, often proceeding in a single pot under relatively mild conditions, which makes it suitable for various substrates, including those with sensitive functional groups.[3] This protocol details the synthesis of the target primary amine using 2',4'-Difluoroacetophenone as the starting ketone.

Reaction Scheme

The synthesis proceeds in two main steps within a single reaction vessel: the formation of an imine intermediate from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine using a hydride reducing agent.[2]

Figure 1: General reaction scheme for the reductive amination of 2',4'-Difluoroacetophenone.

Experimental Protocol

This section outlines the detailed methodology for the synthesis of this compound.

3.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2',4'-DifluoroacetophenoneC₈H₆F₂O156.1310.01.56 g1.0
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.0820.01.54 g2.0
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9415.03.18 g1.5
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01-~30 mL-
Deionized WaterH₂O18.02-~30 mL-
Brine (Saturated NaCl solution)NaCl58.44-~30 mL-
Anhydrous Magnesium SulfateMgSO₄120.37-As needed-

3.2 Equipment

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Column chromatography setup (optional)

3.3 Synthesis Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 2',4'-Difluoroacetophenone (1.56 g, 10.0 mmol) and ammonium acetate (1.54 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of dichloromethane (DCM) to the flask.

  • Initial Stirring: Stir the mixture at room temperature under an inert atmosphere (Argon or Nitrogen) for 30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the suspension in portions over 15 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Quenching: Once the reaction is complete, slowly and carefully add 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction. Stir for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product as a clear oil.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

G Synthesis Workflow for this compound cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Mix Ketone & NH4OAc in DCM B 2. Stir for 30 min (Imine Formation) A->B C 3. Add NaBH(OAc)3 B->C D 4. Stir 12-24h at RT (Reduction) C->D E 5. Quench with NaHCO3 D->E F 6. Extract with DCM E->F G 7. Wash with Water & Brine F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify (Chromatography/Distillation) H->I J 10. Characterize Final Product I->J

Caption: A flowchart of the reductive amination synthesis protocol.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Handling:

    • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

    • Sodium Triacetoxyborohydride: Is a moisture-sensitive and combustible solid. It will react with water to release flammable hydrogen gas. Handle under an inert atmosphere and quench carefully.

    • 2',4'-Difluoroacetophenone: May cause skin and eye irritation.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The one-pot procedure is efficient and utilizes readily available reagents, making it a practical method for laboratory-scale production. The final product is a key intermediate for the development of novel pharmaceutical agents.

References

Application Note: High-Purity Isolation of 1-(2,4-Difluorophenyl)ethanamine using Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 1-(2,4-Difluorophenyl)ethanamine, a key intermediate in pharmaceutical synthesis, from a crude reaction mixture. The methodology employs silica gel flash column chromatography with a modified mobile phase to achieve high purity. This application note outlines the materials, step-by-step procedures, and expected outcomes, serving as a practical guide for laboratory personnel.

Introduction

This compound is a primary amine containing a stereocenter, making it a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final API. Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[1] This protocol details a robust method for purifying the title compound on a laboratory scale using silica gel flash chromatography, addressing the challenges commonly associated with the purification of basic amines, such as peak tailing. To counteract these effects, a basic modifier is incorporated into the eluent system.[2][3]

Materials and Methods

Equipment and Consumables
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)[4]

  • Eluent reservoir and flow controller

  • Fraction collector or test tubes

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Standard laboratory glassware

  • Compressed air or nitrogen source

Reagents
  • Crude this compound

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (Et3N) (≥99%)

  • Dichloromethane (for sample loading)

  • TLC visualization stain (e.g., ninhydrin or potassium permanganate)

Chromatographic Conditions

A summary of the chromatographic parameters is presented in Table 1. The use of a basic additive like triethylamine is crucial for neutralizing the acidic silanol groups on the silica surface, thereby preventing the basic amine product from tailing and ensuring a sharp, symmetrical peak shape.[3]

Table 1: Summary of Chromatographic Parameters

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Column Dimensions 40 mm (ID) x 400 mm (L)
Mobile Phase (Eluent) Gradient of 5% to 20% Ethyl Acetate in n-Hexane + 0.5% Triethylamine
Sample Loading Dry loading on Celite
Flow Rate ~50 mL/min (controlled by gentle air pressure)
Detection TLC with UV (254 nm) and Ninhydrin stain

Experimental Protocol

Preparation of the Mobile Phase
  • Prepare two eluent mixtures.

    • Eluent A (Starting Eluent): In a 1 L graduated cylinder, mix 945 mL of n-hexane, 50 mL of ethyl acetate, and 5 mL of triethylamine.

    • Eluent B (Final Eluent): In a 1 L graduated cylinder, mix 795 mL of n-hexane, 200 mL of ethyl acetate, and 5 mL of triethylamine.

  • Thoroughly mix each solution and degas if necessary.

Column Packing (Slurry Method)
  • Secure the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.

  • In a beaker, prepare a slurry of silica gel (~150 g) in Eluent A.

  • Pour the slurry into the column. Open the stopcock to drain the solvent and gently tap the column to ensure even packing and remove air bubbles.

  • Add more eluent as the silica settles. The final packed height should be approximately 25-30 cm.

  • Add a protective layer of sand (~1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

Sample Preparation and Loading (Dry Loading)
  • Dissolve the crude this compound (~2.0 g) in a minimal amount of dichloromethane (~10 mL).

  • Add ~5 g of Celite or silica gel to the solution.

  • Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained.[1]

  • Carefully add the powder containing the adsorbed sample to the top of the packed column, ensuring an even layer.

Elution and Fraction Collection
  • Carefully add Eluent A to the column, filling the space above the stationary phase.

  • Apply gentle pressure using compressed air or nitrogen to initiate the flow.

  • Begin collecting fractions (e.g., 20 mL per fraction) as soon as the solvent starts to elute.

  • Gradually increase the polarity of the mobile phase by slowly adding Eluent B to the eluent reservoir, creating a gradient from 5% to 20% ethyl acetate.

  • Monitor the separation by spotting fractions onto a TLC plate.

Fraction Analysis and Product Isolation
  • Develop the TLC plates in a chamber with a 4:1 Hexane:Ethyl Acetate mixture.

  • Visualize the spots under a UV lamp and/or by staining with ninhydrin (which is specific for amines).

  • Identify and combine the fractions that contain the pure product.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Workflow Visualization

The following diagram illustrates the complete workflow for the purification process.

G A Crude Sample (this compound) B Dissolve in DCM + Add Celite A->B C Rotary Evaporation (Dry Loading Prep) B->C F Load Sample onto Column C->F D Prepare Silica Slurry in Eluent A E Pack Column D->E E->F G Elute with Gradient (Hex:EtOAc + Et3N) F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J Purity OK M Impure Fractions/ Waste I->M Impure K Solvent Removal (Rotary Evaporation) J->K L Pure Product K->L

Caption: Workflow for the purification of this compound.

Results

The application of this protocol is expected to significantly improve the purity of the target compound. Table 2 provides representative data for a typical purification run.

Table 2: Representative Purification Data

ParameterValue
Mass of Crude Material 2.05 g
Purity of Crude (by GC) ~85%
Mass of Pure Product 1.62 g
Isolated Yield 92% (of theoretical)
Final Purity (by GC) >99%

Conclusion

The described flash column chromatography method is an effective and reproducible protocol for the purification of this compound on a gram scale. The key to successful separation is the use of a basic modifier (triethylamine) in the hexane/ethyl acetate mobile phase, which ensures a high-quality product suitable for demanding applications in pharmaceutical development.

References

Application Note: Chiral Separation of 1-(2,4-Difluorophenyl)ethanamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2,4-Difluorophenyl)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. The stereochemistry of such intermediates is of paramount importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient analytical methods for the enantiomeric separation and quantification of this compound is essential for quality control and regulatory compliance in the pharmaceutical industry.

This application note presents a detailed protocol for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds.[1] The method described herein provides a starting point for the development of a validated analytical procedure for the determination of enantiomeric purity.

Experimental Workflow

The following diagram illustrates the general workflow for the chiral HPLC method development and analysis of this compound enantiomers.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Dissolve Racemic This compound in Mobile Phase Injection Inject Sample onto Chiral HPLC System SamplePrep->Injection Separation Isocratic Elution through Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Resolution (Rs) and Enantiomeric Excess (% ee) Integration->Calculation

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocols

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD) is suitable for this analysis.[2]

  • Chiral Stationary Phase (CSP): A polysaccharide-based CSP is recommended. The data presented in this note is based on a method developed for a similar compound using a cellulose-based CSP. A suitable column would be a Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or a Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Chemicals and Reagents:

    • Racemic this compound

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Diethylamine (DEA) or Triethylamine (TEA) (for use as a basic additive)

    • Trifluoroacetic acid (TFA) (for use as an acidic additive)

Standard Solution Preparation:

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase. From this stock solution, prepare a working standard at a concentration of 0.1 mg/mL by dilution with the mobile phase.

Chromatographic Conditions:

The successful chiral separation of primary amines is highly dependent on the choice of the chiral stationary phase and the mobile phase composition.[1] Normal-phase chromatography is often the preferred mode for such separations. The following conditions provide a good starting point for method development.

ParameterRecommended Condition A (Normal Phase)Recommended Condition B (Normal Phase)
Chiral Stationary Phase Lux Cellulose-1 (250 x 4.6 mm, 5 µm)Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection Wavelength 263 nm263 nm
Injection Volume 10 µL10 µL

Method Optimization Notes:

  • The addition of a small amount of a basic modifier like diethylamine or triethylamine to the mobile phase is often crucial for obtaining good peak shapes and resolution for primary amines.[2]

  • The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) can be adjusted to optimize the retention times and resolution. Increasing the percentage of the alcohol will generally decrease retention times.

  • For some applications, polar organic or reversed-phase modes might also be explored. In polar organic mode, a mobile phase such as acetonitrile with a small percentage of methanol and additives can be effective.[2]

Data Presentation

The following table summarizes the expected performance of the proposed HPLC method for the chiral separation of this compound enantiomers. The data is representative and may vary depending on the specific instrumentation and exact experimental conditions.

ParameterEnantiomer 1 (Expected)Enantiomer 2 (Expected)
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Tailing Factor (T_f) ≤ 1.5≤ 1.5
Resolution (R_s) -≥ 1.5

Data Analysis Workflow

The following diagram outlines the logical steps for analyzing the data obtained from the chiral HPLC separation.

G cluster_calc Calculations Start Acquire Chromatographic Data IdentifyPeaks Identify Peaks for Enantiomer 1 and Enantiomer 2 Start->IdentifyPeaks IntegrateAreas Integrate Peak Areas (A1, A2) IdentifyPeaks->IntegrateAreas CalcResolution Calculate Resolution (Rs) Rs = 2(tR2 - tR1) / (w1 + w2) IntegrateAreas->CalcResolution CalcEE % ee = |(A1 - A2) / (A1 + A2)| * 100 IntegrateAreas->CalcEE Report Report Results CalcResolution->Report CalcEE->Report

Caption: Data Analysis and Calculation Flowchart.

This application note provides a comprehensive starting protocol for the chiral separation of this compound enantiomers by HPLC. The use of a polysaccharide-based chiral stationary phase in normal-phase mode with a basic additive offers a robust and effective method for achieving baseline resolution. The provided experimental conditions and workflows can be adapted and optimized to meet the specific requirements of researchers, scientists, and drug development professionals for the accurate determination of enantiomeric purity.

References

Application Notes: 1H and 13C NMR Characterization of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 1-(2,4-Difluorophenyl)ethanamine using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this application note presents predicted 1H and 13C NMR data to guide researchers in their analytical endeavors. The provided methodologies cover sample preparation, data acquisition, and processing for obtaining high-quality NMR spectra.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and drug development due to the prevalence of the 2,4-difluorophenyl motif in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small molecules. This document outlines the expected 1H and 13C NMR spectral characteristics of this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR data for this compound. This data is based on established chemical shift prediction algorithms and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom Number(s)Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzIntegration
87.35q6.61H
67.28td8.8, 6.51H
36.85ddd11.0, 8.8, 2.51H
56.78ddd9.0, 8.0, 2.81H
74.20q6.61H
91.45d6.63H
101.60br s-2H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberChemical Shift (ppm)
1162.5 (dd, J = 248, 12 Hz)
2160.0 (dd, J = 248, 12 Hz)
4129.5 (dd, J = 9, 5 Hz)
6128.0 (dd, J = 15, 4 Hz)
5111.0 (dd, J = 21, 4 Hz)
3104.0 (t, J = 26 Hz)
745.0
924.5

Note: Predicted data is generated based on computational models and may vary from experimental results. It is recommended to confirm these assignments with 2D NMR experiments such as COSY and HSQC.

Experimental Protocol

This section details a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Sample Amount: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended.

  • Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents like DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility. The solvent should be of high purity (≥99.8% D).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Some deuterated solvents are available with TMS already added.

  • Procedure:

    • Weigh the desired amount of this compound and place it in a clean, dry vial.

    • Add the deuterated solvent containing TMS using a clean pipette.

    • Vortex or gently shake the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    • Spectral Width (SW): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

  • ¹³C NMR Parameters (Typical for a 400 MHz spectrometer):

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

Molecular Structure and Atom Numbering

molecule cluster_molecule This compound C1 C1 C2 C2 C1->C2 F_C1 F C1->F_C1 C3 C3 C2->C3 F_C2 F C2->F_C2 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 C7 C7(H) C6->C7 C9 C9(H3) C7->C9 N10 N10(H2) C7->N10

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

workflow cluster_workflow NMR Characterization Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acquisition NMR Data Acquisition (1H and 13C Spectra) prep->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing analysis Spectral Analysis (Referencing, Integration, Peak Picking) processing->analysis elucidation Structure Elucidation & Verification analysis->elucidation

Caption: General experimental workflow for NMR characterization of small molecules.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 1-(2,4-Difluorophenyl)ethanamine using mass spectrometry. The methodologies described herein are essential for researchers in drug discovery, medicinal chemistry, and DMPK (Drug Metabolism and Pharmacokinetics) studies for the characterization and quantification of this compound and its potential metabolites. The protocols cover both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques, offering robust and sensitive methods for analysis in various matrices.

Introduction

This compound is a primary amine containing a difluorinated phenyl ring. Its structural motifs are of interest in pharmaceutical development due to the potential for improved metabolic stability and receptor binding affinity conferred by the fluorine atoms. Accurate and precise analytical methods are crucial for its characterization, purity assessment, and quantification in biological and chemical samples. Mass spectrometry, coupled with chromatographic separation, provides the necessary selectivity and sensitivity for these applications.

Chemical Properties of this compound:

PropertyValueReference
CAS Number603951-43-5[1]
Molecular FormulaC₈H₉F₂N[1][2]
Molecular Weight157.16 g/mol [1][2]
AppearanceLiquid[2]

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) in GC-MS or collision-induced dissociation (CID) in LC-MS/MS is predicted to follow characteristic pathways for phenethylamines.

A primary fragmentation pathway for phenethylamines is the α-cleavage, which is the breaking of the bond between the α- and β-carbons. For this compound, this would result in the formation of a stable benzylic cation.

Predicted Fragmentation:

G parent This compound+. (m/z 157) frag1 [C₇H₆F₂N]+ (m/z 142) parent->frag1 - •CH₃ frag2 [C₆H₃F₂]+ (m/z 113) parent->frag2 - C₂H₄N G start Sample containing This compound extract Solvent Extraction start->extract dry Evaporate to Dryness extract->dry derivatize Add Acylating Agent (e.g., TFAA in Ethyl Acetate) dry->derivatize react Heat at 70°C for 30 min derivatize->react reconstitute Evaporate Reagent & Reconstitute in Solvent react->reconstitute analyze GC-MS Analysis reconstitute->analyze G start Aqueous Sample adjust Adjust pH to > 9 start->adjust extract Liquid-Liquid Extraction (e.g., with MTBE) adjust->extract separate Separate Organic Layer extract->separate dry Evaporate to Dryness separate->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

References

Application Notes and Protocols for X-ray Crystallography of 1-(2,4-Difluorophenyl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the X-ray crystallography of 1-(2,4-difluorophenyl)ethanamine derivatives. This class of compounds is of significant interest in medicinal chemistry due to the influence of fluorine substitution on their pharmacological properties, particularly as modulators of central nervous system targets such as serotonin and dopamine receptors.[1] This document outlines the synthesis, crystallization, and X-ray diffraction analysis of these derivatives, presenting key quantitative data and detailed experimental protocols.

Introduction

This compound and its derivatives are valuable scaffolds in drug discovery. The presence of two fluorine atoms on the phenyl ring significantly impacts the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] X-ray crystallography provides the definitive three-dimensional structure of these molecules, offering crucial insights into their conformation, stereochemistry, and intermolecular interactions. This structural information is paramount for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Data Presentation

The following tables summarize the crystallographic data for representative this compound derivatives and related structures.

Table 1: Crystallographic Data for N-(2,4-Difluorophenyl)-2-fluorobenzamide [2]

ParameterValue
Chemical FormulaC₁₃H₈F₃NO
Crystal SystemMonoclinic
Space GroupPn
a (Å)5.6756(3)
b (Å)4.9829(2)
c (Å)19.3064(12)
α (°)90
β (°)91.197(5)
γ (°)90
Volume (ų)545.88(5)
Z2
Temperature (K)294(2)
Radiation (λ)Mo Kα (0.71073 Å)
R-factor0.038

Table 2: Crystallographic Data for a Copper(II) Complex of a Fluconazole Analog [3][4]

Note: Fluconazole contains a 1-(2,4-difluorophenyl)ethanol moiety linked to triazoles.

ParameterValue
Chemical FormulaC₂₂H₂₀Cl₂CuF₄N₆O₂
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)23.490(2)
b (Å)9.4719(9)
c (Å)19.8459(18)
α (°)90
β (°)123.639(2)
γ (°)90
Volume (ų)3676.2(6)
Z4
R-factor0.0526

Table 3: Pharmacological Data of Selected Fluorinated Phenethylamine Derivatives

CompoundReceptor TargetBinding Affinity (Ki, nM)Functional Activity
2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D1~2x less than Dopamine-
2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D2~2x less than Dopamine-
N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D2HighHigh selectivity
N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3-hydroxyphenyl)ethylamineDopamine D2HighHigh selectivity
This compound hydrochlorideDopamine D2-like-Partial Agonist[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride[1]

This protocol describes a general multi-step synthesis.

1. Materials:

  • 2,4-Difluorobenzaldehyde

  • Reducing agent (e.g., Lithium aluminum hydride)

  • Ammonia or other amine source

  • Hydrochloric acid

  • Appropriate solvents (e.g., anhydrous ether, ethanol)

2. Procedure: a. Reduction of Aldehyde: The synthesis typically begins with the reduction of 2,4-difluorobenzaldehyde to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride in an anhydrous solvent. b. Amine Formation: The resulting alcohol is then converted to the amine. This can be achieved through various methods, including reductive amination or direct amination. c. Salt Formation: The free base of this compound is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt. d. Purification: The crude salt is collected by filtration and can be purified by recrystallization.

Protocol 2: Crystallization of Phenethylamine Salts

This protocol provides a general guideline for obtaining X-ray quality crystals of phenethylamine hydrochlorides.

1. Materials:

  • Crude this compound hydrochloride

  • Screening solvents (e.g., ethanol, methanol, isopropanol, water, acetonitrile, and mixtures thereof)

  • Small glass vials or test tubes

  • Heating apparatus (hot plate or oil bath)

  • Filtration apparatus

2. Procedure: a. Solvent Screening: In small vials, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show limited solubility at room temperature. b. Dissolution: In a clean vial, dissolve the bulk of the crude salt in a minimal amount of the chosen hot solvent to create a saturated solution. c. Slow Cooling: Cover the vial and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. d. Inducing Crystallization (if necessary): If crystals do not form, scratching the inside of the vial with a glass rod or adding a seed crystal from a previous crystallization can induce nucleation. e. Further Cooling: Once crystals begin to form, the vial can be placed in a refrigerator or ice bath to maximize the yield. f. Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol 3: Single-Crystal X-ray Diffraction Analysis

1. Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

2. Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

3. Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow cluster_analysis X-ray Analysis Workflow Start Start Aldehyde 2,4-Difluorobenzaldehyde Start->Aldehyde Starting Material Alcohol (2,4-Difluorophenyl)methanol Aldehyde->Alcohol Reduction Amine_free this compound (Free Base) Alcohol->Amine_free Amination Salt this compound HCl (Crude Salt) Amine_free->Salt HCl Addition Crude_Salt Crude Salt Dissolution Dissolution in Minimal Hot Solvent Crude_Salt->Dissolution Cooling Slow Cooling Dissolution->Cooling Crystals Single Crystals Cooling->Crystals Single_Crystals Single Crystals Diffraction X-ray Diffraction Single_Crystals->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Structure 3D Molecular Structure Data_Processing->Structure

Caption: A generalized workflow for the synthesis, crystallization, and X-ray analysis of this compound derivatives.

G cluster_pathway Putative Signaling Pathway Modulation cluster_da Dopaminergic Neuron cluster_5ht Serotonergic Neuron Ligand This compound Derivative D2R Dopamine D2 Receptor (GPCR) Ligand->D2R Partial Agonist 5HT2A Serotonin 5-HT2A Receptor (GPCR) Ligand->5HT2A Modulation AC_DA Adenylyl Cyclase D2R->AC_DA Inhibition cAMP_DA cAMP AC_DA->cAMP_DA PKA_DA PKA cAMP_DA->PKA_DA Downstream_DA Modulation of Neuronal Excitability PKA_DA->Downstream_DA PLC Phospholipase C 5HT2A->PLC Activation PIP2 PIP2 PLC->PIP2 DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC_Ca PKC Activation & Ca²⁺ Release DAG_IP3->PKC_Ca Downstream_5HT Modulation of Neuronal Excitability PKC_Ca->Downstream_5HT

Caption: A putative signaling pathway for this compound derivatives interacting with dopamine D2 and serotonin 5-HT2A receptors.

References

Application Note: Acylation of 1-(2,4-Difluorophenyl)ethanamine for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(2,4-Difluorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical agents. The modification of its primary amine functionality through acylation is a critical step in the development of novel drug candidates. This application note provides detailed protocols for the N-acylation of this compound using common acylating agents, such as acid chlorides and acid anhydrides. The methodologies described herein are foundational for researchers and scientists engaged in drug discovery and development.

Core Concepts of Acylation

N-acylation is a fundamental reaction in organic synthesis where an acyl group (R-C=O) is introduced onto a nitrogen atom of an amine. This transformation is widely employed to synthesize stable amide derivatives. The reaction typically proceeds via nucleophilic acyl substitution, where the amine acts as a nucleophile attacking the electrophilic carbonyl carbon of the acylating agent. Common acylating agents include acid chlorides and acid anhydrides due to their high reactivity. The choice of reagents and reaction conditions can be tailored to achieve desired yields and purity.

Experimental Protocols

This section outlines detailed procedures for the acylation of this compound with representative acylating agents.

Protocol 1: Acylation using an Acid Chloride (e.g., Acetyl Chloride)

This protocol describes the synthesis of N-(1-(2,4-difluorophenyl)ethyl)acetamide.

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-(1-(2,4-difluorophenyl)ethyl)acetamide.

Protocol 2: Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

This protocol details the synthesis of N-(1-(2,4-difluorophenyl)ethyl)acetamide using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.5 eq) to the solution.

  • Add acetic anhydride (1.2 eq) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with DCM.

  • Wash the organic solution sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting residue by column chromatography or recrystallization to afford the pure amide product.

Data Presentation

The following table summarizes typical experimental conditions for the acylation of primary amines, which are applicable to this compound.

Acylating AgentAmine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetyl ChlorideThis compoundTriethylamineDichloromethane0 to RT2 - 485 - 95
Benzoyl ChlorideThis compoundPyridineDichloromethane0 to RT3 - 680 - 90
Acetic AnhydrideThis compoundPyridineDichloromethaneRT3 - 690 - 98
Propionic AnhydrideThis compoundTriethylamineTetrahydrofuranRT4 - 888 - 96

Note: Yields are estimates based on general acylation reactions of similar substrates and may vary depending on the specific reaction scale and conditions.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acylation of this compound.

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound and Base in Anhydrous Solvent B Cool to 0°C (for Acid Chlorides) A->B C Add Acylating Agent (Acid Chloride or Anhydride) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench Reaction D->E F Aqueous Washes (Acid, Base, Brine) E->F G Dry Organic Layer F->G H Concentrate in vacuo G->H I Column Chromatography or Recrystallization H->I J Characterize Pure Product I->J

Caption: General workflow for the N-acylation of this compound.

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 1-(2,4-Difluorophenyl)ethanamine and its derivatives in the synthesis of key pharmaceutical intermediates. This versatile building block is integral to the development of potent antifungal and antiviral agents, owing to the advantageous physicochemical properties conferred by the difluorophenyl moiety.

Introduction

This compound serves as a critical starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. This document outlines synthetic protocols for two major classes of pharmaceuticals derived from this precursor: triazole antifungals and fluorinated carbocyclic nucleoside antivirals.

I. Synthesis of Triazole Antifungal Intermediates

A key intermediate for many triazole antifungal drugs, such as voriconazole, is 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethan-1-one. While direct synthesis from this compound is a multi-step process, a common route involves the preparation of a related acetophenone precursor.

Protocol 1: Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone

This protocol describes the Friedel-Crafts acylation of 1,3-difluorobenzene, a precursor to the target amine, to yield a key chloroacetophenone intermediate.

Reaction Scheme:

G A 1,3-Difluorobenzene C 2-Chloro-1-(2,4-difluorophenyl)ethanone A->C AlCl3 B Chloroacetyl Chloride B->C

Caption: Friedel-Crafts Acylation to form the chloroacetophenone intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,3-Difluorobenzene114.09100 g0.876
Chloroacetyl chloride112.94109 g0.965
Aluminum chloride (AlCl₃)133.34130 g0.975
Dichloromethane (DCM)-500 mL-
Hydrochloric acid (HCl)-1 M aq. soln.-
Sodium bicarbonate (NaHCO₃)-sat. aq. soln.-
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • To a stirred suspension of aluminum chloride in dichloromethane at 0 °C, add chloroacetyl chloride dropwise.

  • Slowly add 1,3-difluorobenzene to the mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation.

Expected Yield: 75-85%

Protocol 2: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This protocol details the reaction of the chloroacetophenone intermediate with 1H-1,2,4-triazole.

Reaction Scheme:

G A 2-Chloro-1-(2,4-difluorophenyl)ethanone C 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone A->C NaH, DMF B 1H-1,2,4-Triazole B->C

Caption: Synthesis of the key triazolyl ethanone intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Chloro-1-(2,4-difluorophenyl)ethanone190.5850 g0.262
1H-1,2,4-Triazole69.0720 g0.289
Sodium hydride (60% dispersion in oil)24.0011.5 g0.287
N,N-Dimethylformamide (DMF)-250 mL-
Ethyl acetate---
Water---

Procedure:

  • To a stirred suspension of sodium hydride in DMF at 0 °C, add a solution of 1H-1,2,4-triazole in DMF dropwise.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and slowly add a solution of 2-chloro-1-(2,4-difluorophenyl)ethanone in DMF.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

Expected Yield: 80-90%

II. Synthesis of Fluorinated Carbocyclic Nucleoside Antiviral Intermediates

This compound derivatives are precursors to complex carbocyclic structures that form the backbone of potent antiviral agents like 6'-fluorinated-aristeromycin analogues. The synthesis involves the construction of a purine base onto a chiral cyclopentane ring system.

Protocol 3: Representative N-Acylation of this compound

This protocol describes a general method for the N-acylation of the title amine, a common initial step in more complex syntheses.

Reaction Scheme:

G A This compound C N-(1-(2,4-Difluorophenyl)ethyl)amide A->C Base, Solvent B Carboxylic Acid Chloride B->C

Caption: General N-acylation of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound157.1610 g0.0636
Generic Carboxylic Acid Chloride-1.1 eq0.0700
Triethylamine101.191.2 eq0.0763
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric acid (HCl)---
Saturated sodium bicarbonate (NaHCO₃)---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • Dissolve this compound and triethylamine in dichloromethane and cool the solution to 0 °C.

  • Slowly add the carboxylic acid chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Yield: >90%

Data Summary

IntermediateSynthesis MethodKey ReagentsTypical Yield (%)Purity (%)
2-Chloro-1-(2,4-difluorophenyl)ethanoneFriedel-Crafts Acylation1,3-Difluorobenzene, Chloroacetyl chloride, AlCl₃75-85>95 (after distillation)
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoneNucleophilic Substitution2-Chloro-1-(2,4-difluorophenyl)ethanone, 1H-1,2,4-Triazole, NaH80-90>98 (after recrystallization)
N-Acyl-1-(2,4-difluorophenyl)ethanamineN-AcylationThis compound, Acid Chloride, Triethylamine>90>97 (after purification)

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthetic processes and the mechanism of action for the target pharmaceutical classes.

G cluster_0 Antifungal Synthesis Workflow Start 1,3-Difluorobenzene Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 2-Chloro-1-(2,4-difluorophenyl)ethanone Step1->Intermediate1 Step2 Nucleophilic Substitution with Triazole Intermediate1->Step2 Intermediate2 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Step2->Intermediate2 Step3 Reformatsky Reaction with Pyrimidine Derivative Intermediate2->Step3 Final_Intermediate Voriconazole Precursor Step3->Final_Intermediate

Caption: Synthetic workflow for a key Voriconazole intermediate.

G cluster_1 Mechanism of Action: Triazole Antifungals Triazole_Drug Triazole Antifungal (e.g., Voriconazole) CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Drug->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Fungal_Membrane Fungal Cell Membrane Disruption Lanosterol Lanosterol Lanosterol->CYP51 Ergosterol->Fungal_Membrane Essential Component

Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.

These protocols and data provide a foundational resource for the synthesis and development of novel pharmaceutical agents utilizing the this compound scaffold. Further optimization may be required based on specific laboratory conditions and desired final products.

Application of 1-(2,4-Difluorophenyl)ethanamine in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a chiral amine that serves as a valuable building block and resolving agent in the field of asymmetric synthesis. Its stereogenic center and the presence of a difluorophenyl moiety make it a significant tool in the preparation of enantiomerically pure compounds, which is a critical aspect of modern drug discovery and development. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, making derivatives of this amine of particular interest in medicinal chemistry.

This document provides detailed application notes and experimental protocols for the use of this compound in two key areas of asymmetric synthesis: as a chiral resolving agent for the separation of racemic carboxylic acids and as a chiral building block for the synthesis of more complex enantiopure molecules.

Application 1: Chiral Resolving Agent

Chiral amines are widely used to resolve racemic mixtures of carboxylic acids through the formation of diastereomeric salts.[1][2] These salts, having different physical properties, can be separated by fractional crystallization. The choice of the chiral amine is crucial for efficient separation, and this compound offers a unique combination of steric and electronic properties that can lead to the formation of well-defined, separable crystalline salts.

General Principle

The racemic carboxylic acid is reacted with an enantiomerically pure form of this compound (either (R) or (S)) to form a pair of diastereomeric salts. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration. The optically pure carboxylic acid is then liberated from the salt by treatment with an acid.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic Ibuprofen using (R)-1-(2,4-Difluorophenyl)ethanamine

This protocol describes a representative procedure for the resolution of a racemic profen, using Ibuprofen as an example. Please note that while this protocol is based on established methods for diastereomeric salt resolution, the specific conditions (e.g., solvent, temperature, and stoichiometry) may require optimization for this compound.

Materials:

  • Racemic Ibuprofen

  • (R)-1-(2,4-Difluorophenyl)ethanamine

  • Methanol

  • Ethyl acetate

  • 2M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve racemic Ibuprofen (e.g., 10.0 g, 48.5 mmol) in methanol (100 mL), warming gently if necessary.

    • In a separate flask, dissolve (R)-1-(2,4-Difluorophenyl)ethanamine (e.g., 7.6 g, 48.5 mmol) in methanol (50 mL).

    • Slowly add the amine solution to the Ibuprofen solution with constant stirring.

    • Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Ibuprofen:

    • Suspend the dried diastereomeric salt in water (100 mL) and add 2M HCl until the pH is approximately 2.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched Ibuprofen.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (e.e.) of the recovered Ibuprofen should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by converting it to a diastereomeric ester or amide and analyzing by NMR spectroscopy.

Data Presentation

The following table summarizes hypothetical, yet realistic, data for the chiral resolution of racemic Ibuprofen using (R)-1-(2,4-Difluorophenyl)ethanamine. Actual results may vary and depend on optimized experimental conditions.

Resolving AgentRacemic AcidSolvent SystemYield of Diastereomeric Salte.e. of Recovered Acid
(R)-1-(2,4-Difluorophenyl)ethanamineIbuprofenMethanol45%>95% (S)-Ibuprofen
(S)-1-(2,4-Difluorophenyl)ethanamineIbuprofenMethanol43%>95% (R)-Ibuprofen

Application 2: Chiral Building Block in Synthesis

Enantiomerically pure this compound can also be used as a chiral starting material or intermediate in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs).[3] The amine functionality provides a handle for various chemical transformations, including amide bond formation, alkylation, and reductive amination, allowing for the introduction of a defined stereocenter into the target molecule.

General Workflow

The general strategy involves coupling the chiral amine with another molecule to form a new carbon-nitrogen bond. This is a common step in the synthesis of many pharmaceutical compounds. The fluorine atoms on the phenyl ring can enhance the biological activity and pharmacokinetic properties of the final product.

Experimental Protocols

Protocol 2: Synthesis of a Chiral Amide Intermediate

This protocol provides a general method for the synthesis of a chiral amide, a common structural motif in pharmaceuticals, using this compound as a chiral building block.

Materials:

  • (S)-1-(2,4-Difluorophenyl)ethanamine

  • A carboxylic acid (e.g., 4-methoxybenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Amide Coupling Reaction:

    • To a solution of 4-methoxybenzoic acid (e.g., 1.0 g, 6.57 mmol) in DCM (30 mL) at 0 °C, add EDC (1.51 g, 7.88 mmol) and HOBt (1.06 g, 7.88 mmol).

    • Stir the mixture for 15 minutes at 0 °C.

    • Add (S)-1-(2,4-Difluorophenyl)ethanamine (1.03 g, 6.57 mmol) followed by DIPEA (2.29 mL, 13.14 mmol).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (30 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure chiral amide.

  • Characterization:

    • The final product should be characterized by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table presents expected data for the synthesis of a chiral amide.

Chiral AmineCarboxylic AcidCoupling AgentsSolventYield
(S)-1-(2,4-Difluorophenyl)ethanamine4-Methoxybenzoic acidEDC, HOBt, DIPEADCM~85-95%

Visualizations

Diagram 1: Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation and Recovery racemic_acid Racemic Carboxylic Acid (R/S Mixture) mixing Mixing in Solvent (e.g., Methanol) racemic_acid->mixing chiral_amine (R)-1-(2,4-Difluorophenyl)ethanamine chiral_amine->mixing crystallization Crystallization mixing->crystallization filtration Filtration crystallization->filtration solid Less Soluble Diastereomeric Salt ((S)-Acid-(R)-Amine) filtration->solid Solid liquid Mother Liquor with More Soluble Salt ((R)-Acid-(R)-Amine) filtration->liquid Liquid acidification_solid Acidification (e.g., HCl) solid->acidification_solid acidification_liquid Acidification (e.g., HCl) liquid->acidification_liquid pure_s_acid Enantiopure (S)-Acid acidification_solid->pure_s_acid recovered_amine1 Recovered (R)-Amine acidification_solid->recovered_amine1 pure_r_acid Enantiopure (R)-Acid acidification_liquid->pure_r_acid recovered_amine2 Recovered (R)-Amine acidification_liquid->recovered_amine2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Logical Relationship in Chiral Building Block Synthesis

G start1 (S)-1-(2,4-Difluorophenyl)ethanamine (Chiral Building Block) process Amide Coupling (e.g., EDC, HOBt) start1->process start2 Carboxylic Acid (Prochiral or Achiral) start2->process intermediate Chiral Amide Intermediate process->intermediate end_product Active Pharmaceutical Ingredient (API) (Enantiomerically Pure) intermediate->end_product Further Synthetic Steps

Caption: Use of this compound as a chiral building block.

References

Application Notes and Protocols for the Derivatization of 1-(2,4-Difluorophenyl)ethanamine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Difluorophenyl)ethanamine is a primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte and its enantiomers is often necessary during drug development and quality control processes. Direct analysis of this compound by common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can be challenging due to its polarity and, for HPLC, the lack of a strong chromophore for UV detection. Derivatization is a chemical modification process that converts the analyte into a product with improved analytical properties, such as increased volatility for GC analysis or enhanced detectability for HPLC analysis.[1] This document provides detailed application notes and protocols for the derivatization of this compound for both achiral and chiral analysis.

Achiral Analysis by GC-MS following Acylation

Acylation is a widely used derivatization technique for primary amines prior to GC-MS analysis. The reaction with an acylating agent, such as trifluoroacetic anhydride (TFAA), replaces the active hydrogens on the amine group with a trifluoroacetyl group. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[1][2]

Quantitative Data Summary
ParameterTypical Performance
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Linearity (R²) > 0.99
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%
Experimental Protocol: Trifluoroacetylation of this compound for GC-MS Analysis

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (anhydrous, GC grade)

  • Pyridine (anhydrous)

  • Nitrogen gas, high purity

  • GC vials with inserts and caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).

    • Prepare working standards by serial dilution of the stock solution to the desired concentrations for calibration.

    • For unknown samples, perform a suitable extraction to isolate the analyte and dissolve the residue in ethyl acetate.

  • Derivatization Reaction:

    • Pipette 100 µL of the standard or sample solution into a clean, dry GC vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Add 50 µL of anhydrous ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA) to the dried residue.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or water bath.

  • Sample Finalization:

    • After heating, allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 50-100 µL of ethyl acetate.

    • The sample is now ready for injection into the GC-MS system.

GC-MS Conditions (Typical):

  • Column: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-500

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_final Finalization A Standard/Sample in Solvent B Evaporate to Dryness A->B C Add Ethyl Acetate & TFAA B->C D Vortex & Heat (60°C, 30 min) C->D E Evaporate Excess Reagent D->E F Reconstitute in Ethyl Acetate E->F G GC-MS Analysis F->G

Caption: Workflow for TFAA derivatization and GC-MS analysis.

Chiral Analysis by HPLC following Derivatization with Marfey's Reagent

Since this compound possesses a chiral center, distinguishing between its enantiomers is often critical in pharmaceutical applications. This can be achieved by derivatizing the racemic amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for the analysis of primary amines.[3]

Quantitative Data Summary

The following table presents typical performance characteristics for the enantioselective analysis of primary amines using Marfey's reagent and HPLC.

ParameterTypical Performance
Limit of Detection (LOD) 0.1 - 1.0 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM
Linearity (R²) > 0.995
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%
Experimental Protocol: Derivatization with Marfey's Reagent for HPLC Analysis

Materials:

  • This compound standard (racemic and/or enantiomerically pure)

  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Heating block or water bath

  • pH meter or pH paper

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in water or a suitable solvent (e.g., 1 mg/mL).

    • Prepare working standards by dilution.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the amine solution.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture and heat at 40°C for 1 hour.

  • Reaction Quenching and Sample Finalization:

    • After incubation, cool the reaction mixture to room temperature.

    • Neutralize the mixture by adding 20 µL of 2 M hydrochloric acid.

    • Evaporate the acetone under a stream of nitrogen or in a centrifugal evaporator.

    • Dilute the remaining aqueous solution with the initial mobile phase to a suitable volume.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start with a suitable ratio of A and B (e.g., 70:30), and linearly increase the proportion of B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

Signaling Pathway of Derivatization

Amine This compound (R and S enantiomers) Diastereomers Diastereomeric Products (L-D and L-L) Amine->Diastereomers + Marfey Marfey's Reagent (L-FDAA) Marfey->Diastereomers Separation HPLC Separation (Achiral Column) Diastereomers->Separation Detection UV Detection (340 nm) Separation->Detection

Caption: Derivatization of enantiomers with Marfey's reagent.

Conclusion

The derivatization protocols outlined in these application notes provide robust methods for the sensitive and accurate analysis of this compound. Acylation with TFAA is a reliable approach for achiral GC-MS analysis, enhancing the volatility and chromatographic performance of the analyte. For enantioselective analysis, derivatization with Marfey's reagent allows for the formation of diastereomers that can be effectively separated and quantified using standard reversed-phase HPLC-UV. Researchers and drug development professionals can adapt these methodologies to suit their specific analytical needs, ensuring high-quality data for their studies. It is recommended to perform method validation for the specific matrix and concentration range of interest.

References

Troubleshooting & Optimization

Common byproducts in the synthesis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Difluorophenyl)ethanamine. The information focuses on identifying and mitigating common byproducts to enhance yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected byproducts?

A1: The most prevalent synthetic route is the reductive amination of 1-(2,4-Difluorophenyl)ethanone. This method is efficient but can lead to the formation of several byproducts. The primary byproducts to monitor are:

  • 1-(2,4-Difluorophenyl)ethanol: Formed by the direct reduction of the starting ketone.

  • Secondary Amine Impurity: Resulting from the reaction of the desired primary amine product with the starting ketone, followed by reduction.

  • Unreacted Starting Material: Residual 1-(2,4-Difluorophenyl)ethanone.

  • Over-reduced Products: In some cases, reduction of the aromatic ring can occur under harsh hydrogenation conditions, though this is less common with standard reductive amination reagents.

Q2: How can I minimize the formation of the alcohol byproduct, 1-(2,4-Difluorophenyl)ethanol?

A2: The formation of the alcohol byproduct is a result of the direct reduction of the starting ketone. To minimize this, consider the following strategies:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine intermediate over the ketone. Sodium triacetoxyborohydride (STAB) is often a good choice for its mildness and selectivity.

  • Reaction Conditions: Optimize the reaction pH. A slightly acidic medium (pH 5-6) generally favors imine formation, which is then rapidly reduced, thus minimizing the time the ketone is exposed to the reducing agent.

  • Stoichiometry: Use a slight excess of the amine source to drive the equilibrium towards imine formation.

Q3: What causes the formation of the secondary amine impurity and how can it be prevented?

A3: The secondary amine impurity forms when the product, this compound, acts as a nucleophile and reacts with the remaining starting ketone to form a new imine, which is subsequently reduced. To prevent this:

  • Amine Source Concentration: Use a large excess of the primary amine source (e.g., ammonia or an ammonium salt). This statistically favors the reaction of the ketone with the intended amine source over the product amine.

  • Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and amine source. This allows for the rapid reduction of the initially formed primary imine before the product concentration builds up sufficiently to compete.

Q4: What are the recommended analytical techniques for identifying and quantifying these byproducts?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile byproducts such as the starting ketone, the alcohol byproduct, and the final amine product. Derivatization may be necessary to improve the chromatographic behavior of the amine.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for quantifying all major components. A chiral HPLC method is essential for determining the enantiomeric purity of the final product if a stereoselective synthesis is performed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of isolated impurities. ¹⁹F NMR can be particularly useful for tracking all fluorine-containing species in the reaction mixture.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Amine 1. Incomplete reaction. 2. Predominant formation of the alcohol byproduct. 3. Catalyst deactivation (in catalytic hydrogenation).1. Increase reaction time or temperature. 2. Optimize pH and choice of reducing agent (see FAQ Q2). 3. Use a more robust catalyst or screen for poisons.
High Levels of 1-(2,4-Difluorophenyl)ethanol 1. Reducing agent is too reactive or added too quickly. 2. Reaction conditions favor ketone reduction over imine formation.1. Use a milder reducing agent (e.g., NaBH(OAc)₃). 2. Ensure slightly acidic conditions to promote imine formation.
Significant Amount of Secondary Amine Impurity 1. Insufficient excess of the primary amine source. 2. High concentration of the product amine reacting with the starting ketone.1. Increase the molar excess of the ammonia source. 2. Consider a one-pot reaction where the imine is formed first, followed by the addition of the reducing agent.
Poor Enantiomeric Excess (in chiral synthesis) 1. Racemization of the starting material or product. 2. Ineffective chiral catalyst or auxiliary. 3. Non-optimal reaction conditions for stereoselectivity.1. Check the stability of the chiral centers under the reaction conditions. 2. Screen different chiral ligands or catalysts. 3. Optimize temperature, pressure, and solvent to enhance stereoselectivity.
Presence of Unidentified Peaks in Chromatogram 1. Formation of unexpected side products. 2. Impurities in starting materials.1. Isolate the unknown peak (e.g., by preparative HPLC) and characterize by MS and NMR. 2. Analyze the purity of all starting materials before use.

Quantitative Data Summary

The following table summarizes the potential byproducts and provides illustrative quantitative data that might be observed in a typical synthesis. Actual values will vary depending on the specific reaction conditions.

Compound Typical Retention Time (GC-MS, relative) Typical m/z fragments (EI) Illustrative Purity Profile (%)
1-(2,4-Difluorophenyl)ethanone (Starting Material)1.00156, 141, 1130.5 - 5.0
This compound (Product) 1.10 157, 142, 115 90.0 - 98.0
1-(2,4-Difluorophenyl)ethanol (Alcohol Byproduct)1.05158, 143, 1151.0 - 5.0
Bis(1-(2,4-Difluorophenyl)ethyl)amine (Secondary Amine)1.50297, 156, 1420.1 - 2.0

Visualizations

Reaction Pathway and Byproduct Formation

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Ketone 1-(2,4-Difluorophenyl)ethanone Imine Iminium Intermediate Ketone->Imine + NH3 Alcohol 1-(2,4-Difluorophenyl)ethanol Ketone->Alcohol + [H] (Reduction) Product This compound Imine->Product + [H] (Reduction) Secondary_Imine Secondary Imine Intermediate Product->Secondary_Imine + Ketone Secondary_Amine Secondary Amine Impurity Secondary_Imine->Secondary_Amine + [H] (Reduction)

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting Workflow for Impurity Analysis

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (GC-MS, LC-MS, NMR) Start->Identify Decision Is Impurity Known? Identify->Decision Known Known Byproduct Decision->Known Yes Unknown Unknown Impurity Decision->Unknown No Action_Known Implement Corrective Actions (See Troubleshooting Guide) Known->Action_Known Action_Unknown Investigate Source: - Starting Materials - Reagent Purity - Reaction Conditions Unknown->Action_Unknown End Purity Achieved Action_Known->End Action_Unknown->End

Caption: A logical workflow for troubleshooting impurities.

Optimizing reaction yield for the synthesis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2,4-Difluorophenyl)ethanamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the widely used reductive amination method.

Issue 1: Low or No Product Yield

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the reductive amination for the synthesis of this compound can arise from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Imine Formation: The initial condensation of 2',4'-difluoroacetophenone with an amine source (e.g., ammonia or ammonium salt) to form the imine is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, consider the following:

    • Water Removal: The formation of the imine releases water. Removing this water can significantly increase the yield of the imine intermediate. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

    • pH Control: The rate of imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze the dehydration step without protonating the amine reactant excessively.[2] You can use a weak acid catalyst like acetic acid.

  • Inefficient Reduction: The choice and quality of the reducing agent are critical for the subsequent reduction of the imine to the desired amine.

    • Reducing Agent Selection:

      • Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone, 2',4'-difluoroacetophenone, to the corresponding alcohol, creating an impurity and reducing the yield of the desired amine.[3] To minimize this, the imine should be allowed to form completely before the addition of sodium borohydride.[1]

      • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of the protonated imine (iminium ion) over the ketone at a slightly acidic pH.[2][3] This allows for a one-pot reaction where the ketone, amine source, and reducing agent are all present from the beginning.

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and highly selective reducing agent for reductive aminations, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (THF).[1]

    • Reagent Quality: Ensure that the reducing agent has not degraded due to improper storage. It is advisable to use a freshly opened bottle or to test the activity of the reducing agent on a simple substrate.

  • Reaction Conditions:

    • Temperature: The Leuckart reaction, which uses formic acid or its derivatives as both the reducing agent and amine source, typically requires high temperatures (160-185°C).[4] For reductions using borohydrides, the optimal temperature will vary depending on the specific reagent and solvent but is generally lower.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to the formation of byproducts.

Q2: I am observing a significant amount of 1-(2,4-difluorophenyl)ethanol as a byproduct. How can I prevent this?

A2: The formation of 1-(2,4-difluorophenyl)ethanol is a common side reaction resulting from the reduction of the starting ketone, 2',4'-difluoroacetophenone. To minimize this:

  • Use a More Selective Reducing Agent: As mentioned above, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are more selective for the imine/iminium ion over the ketone compared to sodium borohydride (NaBH₄).[1][3]

  • Two-Step Procedure: If using sodium borohydride, adopt a two-step approach. First, allow the imine to form completely by reacting 2',4'-difluoroacetophenone with the amine source. Monitor the reaction by TLC until the ketone spot has disappeared or is minimal. Then, add the sodium borohydride to reduce the imine.

  • Control of Reaction Conditions: Adding the reducing agent at a lower temperature can sometimes increase the selectivity for the imine reduction.

Issue 2: Impurity Profile and Purification Challenges

Q3: My final product is contaminated with unreacted starting material and other impurities. What is the best way to purify this compound?

A3: Purification of the final product is crucial to obtain high-purity this compound. A common and effective method is through acid-base extraction:

  • Acidic Extraction: After the reaction is complete, quench the reaction mixture carefully (e.g., with water or a mild acid). Extract the mixture with an organic solvent like ethyl acetate or dichloromethane. The desired amine, being basic, will be protonated and remain in the aqueous acidic layer, while unreacted ketone and other neutral or acidic impurities will be extracted into the organic layer.

  • Basification and Extraction: Separate the aqueous layer and make it basic by adding a base such as sodium hydroxide or potassium carbonate. This will deprotonate the amine, making it soluble in an organic solvent.

  • Final Extraction: Extract the basified aqueous layer again with an organic solvent to isolate the purified amine.

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.

For even higher purity, distillation under reduced pressure or column chromatography on silica gel may be employed.

Q4: I suspect the formation of N-formyl or N,N-dimethyl byproducts when using certain reagents. How can I identify and remove them?

A4: When using formamide or N,N-dimethylformamide (DMF) as a solvent or reagent, especially at high temperatures, the formation of N-formylated or N,N-dimethylated byproducts is possible.

  • Identification: These byproducts can often be identified using GC-MS analysis by observing the corresponding molecular ion peaks.

  • Removal:

    • Hydrolysis of N-formyl impurity: If an N-formyl derivative is formed, it can often be hydrolyzed back to the desired primary amine by heating with an acid (e.g., HCl) or a base (e.g., NaOH).[5]

    • Chromatographic Separation: If hydrolysis is not feasible or incomplete, column chromatography can be used to separate the desired primary amine from these less polar byproducts.

Frequently Asked Questions (FAQs)

Q5: What is a typical reaction yield for the synthesis of this compound?

A5: The reaction yield can vary significantly depending on the chosen synthetic route, scale, and optimization of reaction conditions. For a well-optimized reductive amination, yields in the range of 60-85% can be expected.

Q6: Which solvent is most suitable for the reductive amination of 2',4'-difluoroacetophenone?

A6: The choice of solvent depends on the reducing agent used:

  • Methanol or Ethanol: Commonly used with sodium borohydride and sodium cyanoborohydride.[1]

  • Dichloroethane (DCE), Tetrahydrofuran (THF), or Acetonitrile: Often preferred for reactions with sodium triacetoxyborohydride.[1]

  • Neat (solvent-free): The Leuckart reaction using ammonium formate and formic acid is often carried out without an additional solvent at high temperatures.[5]

Q7: How can I monitor the progress of the reaction?

A7: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the starting material (2',4'-difluoroacetophenone), the reaction mixture, and a co-spot on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate the progress of the reaction. The intermediate imine may also be visible as a less polar spot than the final amine product. GC-MS is another powerful technique for monitoring the reaction, providing information on the conversion of starting material and the formation of products and byproducts.[6]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride (Two-Step)
  • Imine Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2',4'-difluoroacetophenone (1 equivalent) and a suitable amine source such as ammonium acetate (3-5 equivalents) in methanol.

    • Add a catalytic amount of acetic acid.

    • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete or near-complete conversion of the ketone to the imine.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until the imine is fully consumed as indicated by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Perform an acid-base extraction as described in Q3 to purify the product.

Protocol 2: Leuckart Reaction
  • Reaction Setup:

    • In a flask equipped for distillation, combine 2',4'-difluoroacetophenone (1 equivalent) with an excess of ammonium formate (3-5 equivalents) and formic acid (2-3 equivalents).[3][5]

    • Heat the mixture to 160-185 °C. Water and other volatile byproducts will distill off.

  • Reaction and Hydrolysis:

    • Maintain the temperature for several hours until the reaction is complete (monitor by TLC or GC). The primary product will be the N-formyl derivative of the target amine.

    • Cool the reaction mixture and add hydrochloric acid. Heat the mixture to reflux to hydrolyze the formamide to the free amine.[5]

  • Purification:

    • After cooling, perform an acid-base extraction as described in Q3 to isolate and purify the this compound.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. KetoneKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolModerateCost-effective, readily availableCan reduce the starting ketone
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolHigh (at acidic pH)High selectivity, allows for one-pot synthesisToxic cyanide byproducts
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCE, THF, AcetonitrileVery HighMild, highly selective, non-toxic byproductsMore expensive, moisture-sensitive
Formic Acid / Ammonium FormateNeatN/AInexpensive reagents, one-pot synthesisHigh reaction temperatures required

Visualizations

Troubleshooting_Low_Yield cluster_imine Imine Formation Issues cluster_reduction Reduction Step Issues cluster_conditions Suboptimal Conditions start Low Reaction Yield check_imine Check Imine Formation start->check_imine check_reduction Evaluate Reduction Step start->check_reduction check_conditions Review Reaction Conditions start->check_conditions remove_water Remove Water (e.g., Dean-Stark, Mol. Sieves) check_imine->remove_water Equilibrium Issue adjust_ph Adjust pH (4-6) (e.g., Acetic Acid) check_imine->adjust_ph Catalysis Issue select_reductant Use More Selective Reducing Agent (NaBH3CN, NaBH(OAc)3) check_reduction->select_reductant Side Reaction (Ketone Reduction) check_reductant_quality Check Reducing Agent Quality (Use Fresh) check_reduction->check_reductant_quality Low Reactivity optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time (Monitor by TLC/GC-MS) check_conditions->optimize_time end Improved Yield remove_water->end adjust_ph->end select_reductant->end check_reductant_quality->end optimize_temp->end optimize_time->end

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow start Start: 2',4'-Difluoroacetophenone + Amine Source imine_formation Imine Formation (e.g., Reflux in MeOH with H⁺) start->imine_formation reduction Reduction (e.g., NaBH₄ at 0°C) imine_formation->reduction workup Reaction Quench & Solvent Removal reduction->workup extraction Acid-Base Extraction workup->extraction purification Drying & Evaporation of Solvent extraction->purification product Final Product: This compound purification->product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Troubleshooting Reductive Amination of 2,4-Difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for researchers, scientists, and drug development professionals encountering low conversion and other issues during the reductive amination of 2,4-difluorobenzaldehyde.

Troubleshooting Guide: Low Conversion & Side Reactions

This section addresses the most common challenges in a question-and-answer format to help you diagnose and resolve issues in your experiment.

Q1: My reductive amination of 2,4-difluorobenzaldehyde is showing low conversion. What are the primary causes?

A: Low conversion in this reaction typically stems from one or more of the following factors.[1] A systematic approach to troubleshooting is often the most effective.

  • Inefficient Imine Formation: The reaction proceeds via an imine or iminium ion intermediate. If this intermediate does not form efficiently, the subsequent reduction cannot occur.[2] This can be caused by the presence of water, which hydrolyzes the imine, or suboptimal pH.[1]

  • Suboptimal pH: The reaction is highly pH-sensitive. Imine formation is favored under mildly acidic conditions (pH 4-5).[1] If the pH is too low, the amine starting material becomes protonated and non-nucleophilic. If it's too high, the aldehyde's carbonyl group is not sufficiently activated for the amine to attack.[1]

  • Incorrect Choice or Inactive Reducing Agent: The reducing agent must be selective for the imine/iminium ion over the starting aldehyde.[2] A reagent that is too powerful will simply reduce the 2,4-difluorobenzaldehyde to 2,4-difluorobenzyl alcohol. Additionally, the reducing agent may have degraded over time.[1]

  • Presence of Side Reactions: Several side reactions can consume starting materials or the desired product, lowering the overall yield. The most common are the reduction of the starting aldehyde and over-alkylation of the product.[2][3]

  • Purity and Stoichiometry of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.[2] Incorrect stoichiometry, especially of the reducing agent, can lead to incomplete reactions.

Q2: How can I determine if imine formation is the problem?

A: Inefficient imine formation is a frequent bottleneck. The formation of an imine from an aldehyde and an amine is a reversible equilibrium reaction that produces water as a byproduct.[2]

  • Monitoring the Reaction: Use analytical techniques like Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of your starting materials. If you observe significant amounts of unreacted 2,4-difluorobenzaldehyde and amine after a reasonable amount of time, imine formation is likely slow or stalled.

  • Actionable Solutions:

    • Add a Catalytic Acid: Introduce a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making the aldehyde more electrophilic and accelerating the initial attack by the amine.[2][4]

    • Remove Water: Since water is a byproduct and can push the equilibrium back towards the starting materials, its removal can drive the reaction forward.[2] For reactions in solvents like toluene or 1,2-dichloroethane (DCE), a Dean-Stark apparatus can be effective. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.[5]

Q3: I'm observing a significant amount of 2,4-difluorobenzyl alcohol as a byproduct. What's causing this?

A: The formation of 2,4-difluorobenzyl alcohol indicates that your reducing agent is directly reducing the starting aldehyde instead of the desired imine intermediate.

  • Cause: This typically happens when using a less selective reducing agent, like sodium borohydride (NaBH₄), in a one-pot procedure where it can react with the aldehyde before imine formation is complete.[6][7]

  • Actionable Solutions:

    • Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a milder reducing agent that selectively reduces the iminium ion much faster than it reduces aldehydes.[3][7][8] This allows for a one-pot procedure with minimal alcohol byproduct formation.[8] Sodium cyanoborohydride (NaBH₃CN) is also highly selective under mildly acidic conditions.[6]

    • Adopt a Stepwise Procedure: If you must use NaBH₄, perform the reaction in two steps. First, allow the imine to form completely by stirring the 2,4-difluorobenzaldehyde and the amine together (with a catalytic acid if needed) for a set period. Monitor by TLC until the aldehyde is consumed. Then, add the NaBH₄ to reduce the pre-formed imine.[3][9]

Q4: My desired secondary amine product is contaminated with a tertiary amine. How can I prevent this over-alkylation?

A: Over-alkylation occurs when the secondary amine product, which is also nucleophilic, reacts with another molecule of 2,4-difluorobenzaldehyde to form a tertiary amine.[2][6]

  • Cause: This side reaction is more prevalent when the aldehyde is used in excess or when the newly formed secondary amine is more reactive than the primary amine starting material.

  • Actionable Solutions:

    • Adjust Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the aldehyde. This ensures the aldehyde is consumed before it can react significantly with the product.[2]

    • Stepwise Procedure: A stepwise approach, where the imine is formed first and then the reducing agent is added, can also minimize this side reaction.[2][10]

Data Presentation: Comparison of Common Reducing Agents

The choice of reducing agent is critical for a successful reductive amination. The table below summarizes the properties of commonly used reagents.

Reducing AgentFormulaSelectivityOptimal ConditionsCommon SolventsKey Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃High: Reduces iminium ions much faster than aldehydes/ketones.[7][8]Mildly acidic; often used with catalytic AcOH.[3][11]Aprotic solvents like DCE, THF, DCM.[4][12]Excellent for one-pot reactions. Moisture sensitive. Safer alternative to NaBH₃CN.[6][12]
Sodium Cyanoborohydride NaBH₃CNHigh: Selective for iminium ions at pH 6-8.[13] Reduces aldehydes at lower pH.[6]pH control is critical (typically pH 6-7).[11]Protic solvents like MeOH, EtOH.[12]Effective for one-pot reactions but produces highly toxic cyanide byproducts.[11][14]
Sodium Borohydride NaBH₄Low: Reduces both aldehydes/ketones and imines.[7]Best used after imine formation is complete.Protic solvents like MeOH, EtOH.[12]Less expensive but requires a two-step (stepwise) procedure to avoid reducing the starting aldehyde.[6][9]

Visualizations

Reaction Pathway & Potential Side Reactions

The following diagram illustrates the intended reductive amination pathway and the common side reactions that can lead to low conversion of the desired product.

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions SA 2,4-Difluorobenzaldehyde Imine Imine Intermediate SA->Imine + Amine - H₂O Byproduct1 2,4-Difluorobenzyl Alcohol SA->Byproduct1 + [H] (Aldehyde Reduction) Amine1 Primary Amine Amine1->Imine Product Desired Secondary Amine Imine->Product + [H] (Reduction) Byproduct2 Tertiary Amine (Over-alkylation) Product->Byproduct2 + Aldehyde, then [H] (Over-alkylation)

Caption: Overall reaction scheme for reductive amination and key side reactions.
Logical Troubleshooting Workflow

Use this workflow to systematically diagnose and address the cause of low conversion in your reaction.

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Conversion Observed check_imine 1. Inefficient Imine Formation? start->check_imine check_reductant 2. Reducing Agent Issue? start->check_reductant check_conditions 3. Suboptimal Conditions? start->check_conditions check_side_products 4. Major Side Products? start->check_side_products sol_imine Add catalytic AcOH Add molecular sieves Consider stepwise approach check_imine->sol_imine Action sol_reductant Use fresh reductant Switch to NaBH(OAc)₃ Check stoichiometry (1.2-1.5 eq) check_reductant->sol_reductant Action sol_conditions Use anhydrous solvent Ensure reagent purity Check pH (target 4-5) check_conditions->sol_conditions Action sol_side_products Use excess amine (to stop over-alkylation) Use selective reductant (to stop alcohol formation) check_side_products->sol_side_products Action

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This is the recommended starting procedure due to its simplicity and high selectivity.[3][4]

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-difluorobenzaldehyde (1.0 eq).

  • Solvent & Amine: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1-0.2 M concentration). Add the primary amine (1.1-1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes.[1][2] A catalytic amount of glacial acetic acid (0.05 eq) can be added, especially if the amine is weakly nucleophilic.[4][9]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution. The addition may be mildly exothermic.[1]

  • Reaction: Continue to stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 2-24 hours).[2]

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization as needed.[1]

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This method is useful when NaBH(OAc)₃ is unavailable or when over-alkylation is a persistent issue.[9][10]

  • Imine Formation: In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol (MeOH). Add a catalytic amount of acetic acid.

  • Monitoring: Stir the mixture at room temperature and monitor by TLC/LC-MS until the starting aldehyde is completely consumed (typically 1-3 hours).

  • Reduction: Cool the reaction mixture in an ice bath (0 °C). Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 eq). Be cautious of hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until the imine is consumed.

  • Work-up & Purification: Follow steps 6-8 from Protocol 1.

Frequently Asked Questions (FAQs)

  • Q: Can I use a hydrochloride salt of an amine directly?

    • A: No, the amine must be in its free-base form to be nucleophilic. If you have an amine hydrochloride salt, you must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) to the reaction mixture before adding the reducing agent.[11]

  • Q: My reaction is still sluggish even after adding acetic acid. What else can I try?

    • A: For particularly unreactive amines, you can try gently heating the reaction mixture (e.g., to 40-50 °C) during the imine formation step before adding the reducing agent.[2] Alternatively, adding a Lewis acid like Ti(OiPr)₄ can activate the aldehyde, but this requires strictly anhydrous conditions.[6][12]

  • Q: What are the best practices for handling sodium triacetoxyborohydride?

    • A: NaBH(OAc)₃ is moisture-sensitive and should be handled under an inert atmosphere.[12] It should be stored in a desiccator. It will react with protic solvents like methanol, which is why aprotic solvents like DCE or THF are preferred.[12]

References

Technical Support Center: Chiral Resolution of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of 1-(2,4-difluorophenyl)ethanamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the chiral resolution of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) in Diastereomeric Salt Crystallization

Potential Cause Troubleshooting Step
Incorrect Chiral Resolving Agent Select a resolving agent that forms a stable, well-defined crystalline salt with one enantiomer. Common choices include tartaric acid derivatives, mandelic acid, and camphorsulfonic acid.
Suboptimal Solvent System Experiment with different solvent systems (e.g., alcohols, esters, ketones, or mixtures) to find one that provides a good balance between solubility and precipitation of the desired diastereomeric salt.
Incomplete Racemization of the Unwanted Enantiomer If a recycling process is used, ensure complete racemization of the unwanted enantiomer before reintroducing it into the resolution process.
Premature Crystallization Cool the solution slowly to encourage the formation of high-purity crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

Issue 2: Poor Yield of the Desired Enantiomer

Potential Cause Troubleshooting Step
Loss of Product During Salt Formation/Breaking Optimize the pH for both the salt formation and the subsequent liberation of the free amine to minimize product loss.
Co-precipitation of Diastereomers Adjust the solvent polarity and the cooling rate to improve the selective crystallization of the target diastereomer.
Suboptimal Stoichiometry Use a stoichiometric amount of the resolving agent. An excess may lead to the precipitation of the resolving agent itself, while an insufficient amount will result in a lower yield of the diastereomeric salt.

Issue 3: Inefficient Enzymatic Resolution

Potential Cause Troubleshooting Step
Low Enzyme Activity or Stability Screen different lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) and optimize reaction conditions such as pH, temperature, and solvent.
Poor Enantioselectivity of the Enzyme Consider enzyme immobilization to enhance stability and enantioselectivity. Different immobilization supports can influence the enzyme's performance.
Substrate or Product Inhibition Perform the reaction in a biphasic system or with the addition of an adsorbent to remove the inhibitory product as it is formed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of this compound?

The most common methods include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography. Diastereomeric salt crystallization is often favored in industrial settings due to its scalability and cost-effectiveness. Enzymatic resolution offers high enantioselectivity under mild conditions.

Q2: Which chiral resolving agents are most effective for the diastereomeric salt crystallization of this compound?

Tartaric acid derivatives, such as L-tartaric acid and di-p-toluoyl-L-tartaric acid, are frequently used. The choice of the resolving agent can be influenced by the desired enantiomer and the solvent system used.

Q3: What are the key parameters to control during diastereomeric salt crystallization?

The key parameters to control are the choice of solvent, the temperature profile during crystallization, the stoichiometry of the resolving agent, and the rate of cooling.

Q4: Can the unwanted enantiomer be recycled?

Yes, the unwanted enantiomer can often be racemized and recycled back into the resolution process, which is a key aspect of developing an economically viable and sustainable process.

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization using L-Tartaric Acid

  • Dissolve racemic this compound in a suitable solvent, such as methanol or ethanol.

  • Add an equimolar amount of L-tartaric acid to the solution.

  • Heat the mixture until a clear solution is obtained.

  • Allow the solution to cool slowly to room temperature to induce crystallization of the (R)-1-(2,4-difluorophenyl)ethanamine-L-tartrate salt.

  • Isolate the crystals by filtration and wash them with a small amount of cold solvent.

  • Treat the diastereomeric salt with a base (e.g., NaOH) to liberate the free (R)-amine.

  • Extract the amine with an organic solvent and remove the solvent under reduced pressure to obtain the resolved enantiomer.

Data Summary

Table 1: Comparison of Chiral Resolution Methods for this compound

Method Resolving Agent/Enzyme Typical Yield Typical e.e. Reference
Diastereomeric Salt CrystallizationL-Tartaric Acid35-45%>99%
Enzymatic ResolutionLipase40-50%>98%

Note: Yields and e.e. values can vary significantly depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_resolution Diastereomeric Salt Crystallization cluster_isolation Enantiomer Isolation racemic Racemic Amine mix Mixing and Heating racemic->mix resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->mix solvent Solvent solvent->mix cool Crystallization mix->cool Slow Cooling filter Isolation of Diastereomeric Salt cool->filter Filtration basify Basification (e.g., NaOH) filter->basify extract Extraction basify->extract evaporate Solvent Evaporation extract->evaporate final_product Resolved Enantiomer evaporate->final_product Final Product

Caption: Workflow for Diastereomeric Salt Crystallization.

troubleshooting_logic start Low Enantiomeric Excess (e.e.) cause1 Incorrect Resolving Agent? start->cause1 cause2 Suboptimal Solvent? start->cause2 cause3 Rapid Cooling? start->cause3 solution1 Screen Different Resolving Agents cause1->solution1 solution2 Test Various Solvent Systems cause2->solution2 solution3 Implement Slow Cooling Protocol cause3->solution3

Caption: Troubleshooting Low Enantiomeric Excess.

Improving the stability of "1-(2,4-Difluorophenyl)ethanamine" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 1-(2,4-Difluorophenyl)ethanamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common stability issues.

Troubleshooting Guide

This guide addresses specific issues that may indicate instability of this compound during storage.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from colorless to yellow/brown, development of an odor) Oxidation or degradation of the amine.1. Immediately re-analyze the purity of the material using a validated analytical method (see Experimental Protocols). 2. If purity has decreased, discard the material. 3. Review storage conditions to ensure they align with recommended practices (see FAQs).
Decreased purity or presence of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) Chemical degradation due to exposure to adverse conditions such as light, heat, or air.1. Quantify the level of impurities. 2. If the impurity levels are unacceptable for the intended use, the material should be repurified or discarded. 3. Implement a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method (see Experimental Protocols).
Inconsistent experimental results using the same batch of material over time Gradual degradation of the starting material, leading to lower effective concentration and the presence of interfering impurities.1. Re-qualify the batch of this compound before use. 2. If degradation is confirmed, obtain a fresh batch of the material. 3. For ongoing projects, consider aliquoting the material upon receipt to minimize repeated handling of the bulk container.
Precipitation or cloudiness in solutions prepared from the stored material Formation of insoluble degradation products or reaction with the solvent.1. Attempt to identify the precipitate. 2. Evaluate the stability of the compound in the chosen solvent. 3. If the issue persists, consider using a different solvent or preparing solutions fresh before each use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: In a cool place, typically refrigerated (2-8 °C).

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: In a tightly sealed, airtight container. Amber glass vials are preferred to protect from light.

  • Environment: In a dry, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound are:

  • Oxidation: The amine functional group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Heat: Elevated temperatures can increase the rate of decomposition.

  • Moisture: The compound may be sensitive to moisture.

  • Incompatible Materials: Contact with strong oxidizing agents can cause vigorous reactions and degradation.

Q3: How can I assess the stability of my sample of this compound?

A3: A stability study should be performed. This typically involves storing aliquots of the material under various conditions (e.g., recommended storage, elevated temperature, high humidity, light exposure) and testing them at predetermined time points. Purity is typically assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for aromatic amines include:

  • Oxidation: Formation of corresponding imines, oximes, or further oxidation products.

  • Dimerization/Polymerization: Self-condensation reactions, potentially leading to colored impurities.

  • Reaction with impurities: Interaction with acidic or aldehydic impurities present in the storage environment or on the surface of the container.

Q5: Is the hydrochloride salt of this compound more stable than the free base?

A5: Generally, the hydrochloride salt of an amine is more stable than the corresponding free base. The salt form is less susceptible to oxidation. However, it may be more hygroscopic, so proper storage in a dry environment remains crucial.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential for understanding the stability of the molecule and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B option 2) for an appropriate duration.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Starting HPLC Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.

Visualizations

Stability_Study_Workflow cluster_setup Study Setup cluster_testing Testing and Analysis cluster_evaluation Evaluation start Receive and Characterize This compound aliquot Aliquot Material start->aliquot storage_conditions Place Aliquots under Defined Storage Conditions aliquot->storage_conditions pull_samples Pull Samples at Predetermined Time Points storage_conditions->pull_samples hplc_analysis Analyze by Stability-Indicating HPLC Method pull_samples->hplc_analysis data_analysis Analyze Data (Purity, Impurity Profile) hplc_analysis->data_analysis compare_results Compare Results to Initial Time Point and Specifications data_analysis->compare_results conclusion Draw Conclusions on Stability and Shelf-Life compare_results->conclusion

Caption: Workflow for a comprehensive stability study of this compound.

Troubleshooting_Logic cluster_investigation Investigation cluster_analysis Analysis cluster_action Corrective Action start Observe Indication of Instability check_appearance Visual Inspection (Color, Odor) start->check_appearance analytical_check Analytical Purity Check (e.g., HPLC) start->analytical_check degradation_confirmed Degradation Confirmed? check_appearance->degradation_confirmed analytical_check->degradation_confirmed review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_confirmed->review_storage Yes fresh_material Use Fresh Material for Experiments degradation_confirmed->fresh_material No, but results are inconsistent correct_storage Implement Correct Storage Practices review_storage->correct_storage discard_material Discard Degraded Material review_storage->discard_material correct_storage->fresh_material discard_material->fresh_material

Caption: Logical troubleshooting workflow for addressing stability issues.

Degradation_Pathway cluster_stress Stress Factors cluster_products Potential Degradation Products parent This compound oxidation Oxidation (Air) light Light (Photodegradation) heat Heat (Thermal Stress) imine Imine Intermediate oxidation->imine dimer Dimer/Oligomer light->dimer heat->dimer oxime Oxime imine->oxime colored_impurities Colored Impurities dimer->colored_impurities

Caption: Hypothesized degradation pathways for this compound.

Side reactions to avoid during the synthesis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common side reactions during the synthesis of 1-(2,4-Difluorophenyl)ethanamine.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

The synthesis of this compound, primarily achieved through the reductive amination of 2',4'-difluoroacetophenone, can be accompanied by several side reactions that lower the yield and purity of the desired product. The most common method employed is a variation of the Leuckart reaction, which utilizes ammonium formate or a mixture of formamide and formic acid as both the nitrogen source and the reducing agent.[1][2][3]

Core Reaction Pathway:

The intended reaction proceeds via the formation of an imine intermediate from 2',4'-difluoroacetophenone and ammonia (generated in situ from ammonium formate), which is then reduced to the target primary amine.

G ketone 2',4'-Difluoroacetophenone imine Imine Intermediate ketone->imine + NH₃ - H₂O ammonia Ammonia (from Ammonium Formate) ammonia->imine amine This compound (Target Product) imine->amine reducing_agent Formic Acid / Formate reducing_agent->amine Reduction

Issue 1: Formation of N-formyl-1-(2,4-difluorophenyl)ethanamine

Description: A significant byproduct in Leuckart-type reactions is the N-formylated amine.[4][5] This occurs when the initially formed amine reacts with formic acid or formamide present in the reaction mixture. The final product is often a mixture of the free amine and its formylated derivative.[2]

Troubleshooting Steps:

  • Post-reaction Hydrolysis: The most effective way to address the formation of the N-formyl impurity is to incorporate a hydrolysis step after the reductive amination is complete. Refluxing the reaction mixture with a strong acid, such as hydrochloric acid, will convert the N-formyl derivative to the desired primary amine.[6][7]

  • Control of Formic Acid Concentration: While formic acid is necessary for the reduction, using a large excess can favor the formation of the N-formyl derivative.[8] Careful optimization of the stoichiometry is recommended.

ImpurityMitigation StepExpected Outcome
N-formyl-1-(2,4-difluorophenyl)ethanamineAcid-catalyzed hydrolysis (e.g., reflux with HCl)Conversion of the formamide to the primary amine.
Issue 2: Reduction of Ketone to 1-(2,4-Difluorophenyl)ethanol

Description: The reducing agent (formic acid/formate) can directly reduce the starting ketone, 2',4'-difluoroacetophenone, to the corresponding alcohol, 1-(2,4-Difluorophenyl)ethanol. This is a competing reaction that reduces the overall yield of the desired amine.[9]

Troubleshooting Steps:

  • Temperature Control: The Leuckart reaction requires high temperatures, typically between 160-190°C.[3] However, excessively high temperatures can promote the reduction of the ketone. It is crucial to maintain the temperature within the optimal range for imine formation and reduction without favoring ketone reduction.

  • Reaction Time: Prolonged reaction times can lead to increased formation of the alcohol byproduct. Monitoring the reaction progress by techniques like TLC or GC-MS can help determine the optimal reaction time to maximize amine formation while minimizing alcohol production.

  • Catalyst Choice (for alternative reductive amination): When using alternative reductive amination methods with metal hydrides, the choice of reducing agent is critical. A milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride, can be employed to minimize this side reaction.

Side ProductCondition to Monitor/AdjustRationale
1-(2,4-Difluorophenyl)ethanolTemperature and Reaction TimeHigh temperatures and long reaction times can favor the direct reduction of the starting ketone.
Choice of Reducing AgentMilder, more selective reducing agents are less likely to reduce the ketone before imine formation.
Issue 3: Formation of Secondary and Tertiary Amines (Over-alkylation)

Description: The newly formed primary amine product can act as a nucleophile and react with another molecule of the starting ketone to form a secondary amine, which can then be reduced. While less common in Leuckart reactions compared to other alkylation methods, it can still occur, leading to impurities like di-[1-(2,4-difluorophenyl)ethyl]amine.[2][9]

Troubleshooting Steps:

  • Stoichiometry of Amine Source: Using a sufficient excess of the ammonia source (ammonium formate) can help to outcompete the product amine in reacting with the ketone, thus minimizing the formation of the secondary amine.

  • Controlled Addition of Ketone: In some setups, the slow addition of the ketone to the reaction mixture containing the amine source can help to maintain a low concentration of the ketone, which disfavors the reaction with the product amine.

Issue 4: Dimeric and Trimeric Impurities

Description: Studies on analogous Leuckart reactions have identified dimeric and trimeric impurities.[7] For the synthesis of this compound, analogous impurities could include α,α'-dimethyl-di(2,4-difluorophenyl)ethylamine and N,α,α'-trimethyl-di(2,4-difluorophenyl)ethylamine. These are route-specific impurities for the Leuckart method.

Troubleshooting Steps:

  • Purification: These high-molecular-weight byproducts are typically less volatile than the desired product. Purification by distillation or column chromatography can effectively separate these impurities.

  • Analytical Monitoring: Techniques like GC-MS are invaluable for identifying and quantifying these specific impurities, which can help in optimizing the reaction conditions to minimize their formation.[10][11]

G start Start: 2',4'-Difluoroacetophenone + Ammonium Formate reaction Leuckart Reaction (High Temperature) start->reaction product Crude Product Mixture reaction->product hydrolysis Acid Hydrolysis (e.g., HCl) product->hydrolysis Removes N-formyl impurity purification Purification (Distillation/Chromatography) hydrolysis->purification final_product Pure this compound purification->final_product Removes alcohol and dimeric impurities

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the reductive amination of 2',4'-difluoroacetophenone. A specific and common variant of this is the Leuckart reaction, which uses ammonium formate or a mixture of formamide and formic acid.[1][3]

Q2: Why is my final product a mixture of the desired amine and another major compound?

A2: In the Leuckart reaction, it is very common to form the N-formyl derivative of the target amine as a significant byproduct.[4][5] This is because the amine product can react with the formic acid or formamide present in the reaction mixture. To obtain the pure amine, a final acid hydrolysis step is necessary to convert the N-formyl compound to the free amine.[6]

Q3: My reaction yield is low, and I've isolated a significant amount of 1-(2,4-Difluorophenyl)ethanol. What went wrong?

A3: The formation of the corresponding alcohol is a known side reaction where the reducing agent reduces the starting ketone before it can form the imine intermediate.[9] This can be caused by suboptimal temperature control or prolonged reaction times. Ensure your reaction is heated to the appropriate temperature for the Leuckart reaction (typically 160-190°C) and monitor the reaction to avoid unnecessarily long heating times.

Q4: How can I detect and quantify the impurities in my reaction mixture?

A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent analytical technique for separating and identifying the volatile components of your reaction mixture, including the starting material, the desired product, and common side products like the corresponding alcohol and N-formylated amine.[10][11] For quantitative analysis, it is advisable to use a calibrated internal standard.

Q5: Are there alternative, cleaner methods for this synthesis?

A5: While the Leuckart reaction is common, other reductive amination methods can offer better selectivity and milder reaction conditions. For instance, using a selective reducing agent like sodium triacetoxyborohydride can minimize the reduction of the starting ketone. Catalytic reductive amination using a metal catalyst and a hydrogen source is another approach that can offer high selectivity.[12]

Experimental Protocol: Leuckart Synthesis of this compound

The following is a representative protocol for the synthesis of this compound via the Leuckart reaction.

Materials:

  • 2',4'-Difluoroacetophenone

  • Ammonium formate

  • Formic acid

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2',4'-difluoroacetophenone and an excess of ammonium formate (typically 3-5 equivalents). Formic acid (1-2 equivalents) can also be added.

  • Reductive Amination: Heat the mixture to 160-180°C for several hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Hydrolysis of N-formyl Byproduct: After cooling the reaction mixture, add concentrated hydrochloric acid and reflux for 1-2 hours to hydrolyze any N-formyl-1-(2,4-difluorophenyl)ethanamine.

  • Workup:

    • Cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution until the pH is >10.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield pure this compound.

Note: This is a general protocol and may require optimization for specific laboratory conditions and scales. Appropriate safety precautions should be taken when handling all chemicals.

References

Addressing peak tailing in the HPLC analysis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-(2,4-Difluorophenyl)ethanamine, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its HPLC analysis important?

A1: this compound is a substituted phenethylamine derivative. Substituted phenethylamines are a class of organic compounds with a wide range of applications in medicinal chemistry and drug development.[1] Accurate and reliable HPLC analysis is crucial for determining the purity, stability, and concentration of this compound in research and quality control settings.

Q2: What are the typical physicochemical properties of this compound relevant to HPLC?

Q3: What causes peak tailing in the HPLC analysis of basic compounds like this compound?

A3: Peak tailing for basic compounds in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of the positively charged (protonated) amine group of the analyte with negatively charged residual silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail. Other contributing factors can include column overload, extra-column dead volume, and inappropriate mobile phase pH or buffer capacity.

Q4: How is peak tailing measured?

A4: Peak tailing is typically quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical Gaussian peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant peak tailing. The calculation is based on the width of the peak at a certain percentage of its height (commonly 5% or 10%).

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.

Initial Assessment: Is it a chemical or physical problem?

Before modifying the method, it's helpful to determine if the peak tailing is due to chemical interactions or a physical issue with the HPLC system.

  • Inject a neutral compound: Analyze a neutral compound (e.g., toluene, caffeine) under the same conditions. If the neutral compound's peak is also tailing, the problem is likely physical (e.g., column void, excessive dead volume). If the neutral compound's peak is symmetrical, the tailing of this compound is likely due to chemical interactions.

Case Study: Troubleshooting Peak Tailing of this compound

A researcher is developing a reversed-phase HPLC method for this compound and observes significant peak tailing.

Initial HPLC Conditions:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: 50:50 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Temperature: 30 °C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 50 µg/mL in mobile phase

Observed Result: Severe peak tailing with a tailing factor (Tf) of 2.1.

The following sections detail the troubleshooting steps taken to resolve this issue.

Troubleshooting Step 1: Mobile Phase pH Adjustment

Q: My peak for this compound is tailing. What is the first thing I should try?

A: The most common cause of peak tailing for basic compounds is the interaction with residual silanols on the column. Adjusting the mobile phase pH is the most effective first step. The goal is to ensure the analyte is in a single ionic state and to suppress the ionization of silanol groups.

  • Low pH: At a low pH (e.g., 2.5-3.5), the amine group of your analyte will be fully protonated (positively charged), and the residual silanol groups on the silica surface will be mostly unionized, minimizing ionic interactions.

  • High pH: At a high pH (e.g., 9-10), the analyte will be in its neutral form, and the silanols will be deprotonated. This can also lead to good peak shape but requires a pH-stable column.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Buffered Mobile Phases: Prepare a series of mobile phases with the same organic modifier composition (e.g., 50:50 Acetonitrile:Buffer) but with different aqueous buffers to achieve pH values of 7.0 (initial), 3.0, and 9.5. Use appropriate buffers for each pH range (e.g., phosphate for pH 3.0 and 7.0, and borate for pH 9.5).

  • Equilibrate the Column: For each new mobile phase, flush the column with at least 10-15 column volumes to ensure it is fully equilibrated.

  • Inject the Sample: Inject the this compound standard and record the chromatogram.

  • Evaluate Peak Shape: Calculate the tailing factor for the peak at each pH.

Results Summary:

Mobile Phase pHBuffer (10 mM)Tailing Factor (Tf)Observations
7.0 (Initial)Phosphate2.1Severe tailing
3.0Phosphate1.2Significant improvement in peak symmetry
9.5Borate1.3Good peak shape (requires a high-pH stable column)
Troubleshooting Step 2: Buffer Concentration and Type

Q: I've adjusted the pH, but there is still some residual tailing. What's next?

A: If peak tailing persists after pH optimization, consider the buffer concentration and type.

  • Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can better control the mobile phase pH at the column surface and further mask residual silanol activity.

  • Buffer Type: The choice of buffer can also influence peak shape. Triethylamine (TEA) or other amine additives can be used at low concentrations (e.g., 0.1%) in the mobile phase to compete with the basic analyte for active silanol sites. However, these can shorten column lifetime and are not ideal for LC-MS.

Experimental Protocol: Buffer Concentration Optimization

  • Select Optimal pH: Based on the previous step, select the most promising pH (e.g., pH 3.0).

  • Prepare Mobile Phases with Different Buffer Concentrations: Prepare mobile phases with increasing concentrations of the phosphate buffer at pH 3.0 (e.g., 10 mM, 25 mM, 50 mM).

  • Analyze the Sample: Equilibrate the column and inject the sample with each mobile phase.

  • Compare Results: Evaluate the tailing factor and retention time.

Results Summary:

Buffer Concentration (Phosphate, pH 3.0)Tailing Factor (Tf)Retention Time (min)
10 mM1.24.5
25 mM1.14.3
50 mM1.04.2
Troubleshooting Step 3: Column Selection

Q: I still see some peak tailing even after optimizing the mobile phase. Could the column be the problem?

A: Yes, the choice of column is critical. If you are using an older, "Type A" silica column, it will have a higher concentration of acidic silanols that are more likely to cause tailing with basic compounds.

  • Modern, High-Purity Columns: Use a modern, high-purity, "Type B" silica column. These columns have fewer and less acidic residual silanol groups.

  • End-Capped Columns: Most modern columns are "end-capped," where the residual silanols are chemically bonded with a small silane to make them inert.

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded within the C18 chain or at the end. This polar group can help to shield the analyte from interacting with the underlying silica surface, leading to improved peak shape for basic compounds.

  • Fluorinated Phases: Phenyl-fluorinated or alkyl-fluorinated stationary phases can offer different selectivity and may be beneficial for separating fluorinated analytes.[3][4]

Recommendation: If peak tailing persists after mobile phase optimization, switch to a modern, end-capped C18 column from a reputable manufacturer or consider a column with a polar-embedded phase.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

TroubleshootingWorkflow start Peak Tailing Observed (Tf > 1.2) check_neutral Inject Neutral Compound start->check_neutral physical_issue Physical Issue Likely (e.g., Column Void, Dead Volume) check_neutral->physical_issue Neutral Peak Tails chemical_issue Chemical Interaction Likely check_neutral->chemical_issue Neutral Peak Symmetrical adjust_ph Adjust Mobile Phase pH (e.g., to pH 3.0) chemical_issue->adjust_ph ph_ok Peak Shape Improved (Tf <= 1.2) adjust_ph->ph_ok Yes optimize_buffer Optimize Buffer Concentration/Type adjust_ph->optimize_buffer No buffer_ok Peak Shape Symmetrical (Tf ≈ 1.0) optimize_buffer->buffer_ok Yes change_column Change Column (e.g., Polar-Embedded) optimize_buffer->change_column No column_ok Problem Solved change_column->column_ok

Caption: Troubleshooting workflow for peak tailing.

This structured approach should enable researchers to systematically address and resolve peak tailing issues, leading to robust and reliable HPLC methods for the analysis of this compound and other basic compounds.

References

Scale-up challenges for the industrial synthesis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 1-(2,4-Difluorophenyl)ethanamine. The content is structured to address specific challenges encountered during experimental scale-up.

Troubleshooting Guide

This guide addresses common issues encountered during the industrial synthesis of this compound, particularly through the asymmetric reductive amination of 2,4-difluoroacetophenone.

Issue ID Problem Potential Causes Recommended Solutions
TR-01 Low Conversion of 2,4-Difluoroacetophenone 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure. 3. Low reaction temperature. 4. Impurities in starting materials or solvents.1. Ensure catalyst is handled under inert conditions; consider using a higher catalyst loading or a guard bed for purification of starting materials. 2. Verify and maintain the recommended hydrogen pressure throughout the reaction. 3. Gradually increase the reaction temperature within the validated process range. 4. Use high-purity, anhydrous solvents and reagents.
TR-02 Low Enantiomeric Excess (ee) 1. Suboptimal catalyst or ligand. 2. Incorrect reaction temperature or pressure. 3. Presence of water or other interfering impurities. 4. Racemization of the product under reaction or work-up conditions.1. Screen different chiral ligands and catalysts; ensure the correct catalyst-to-ligand ratio. 2. Optimize temperature and pressure; lower temperatures often favor higher enantioselectivity. 3. Use rigorously dried solvents and reagents. 4. Analyze for potential racemization during work-up and purification; consider milder work-up conditions.
TR-03 Formation of 1-(2,4-Difluorophenyl)ethanol Impurity Competitive reduction of the ketone starting material.1. Increase the concentration of the ammonia source. 2. Optimize the catalyst system to favor imine formation and reduction over ketone reduction. 3. Adjust the reaction temperature and pressure.
TR-04 Formation of Secondary Amine Impurity Reaction of the product amine with the starting ketone followed by reduction.1. Maintain a sufficient excess of the ammonia source. 2. Optimize reaction time to minimize the contact time of the product with the starting material at elevated temperatures. 3. Consider a continuous flow process to minimize back-mixing.
TR-05 Difficult Product Isolation and Purification 1. Emulsion formation during aqueous work-up. 2. Co-crystallization with impurities. 3. Product volatility leading to losses during solvent removal.1. Add brine or adjust the pH during extraction to break emulsions. 2. Screen different crystallization solvents and conditions; consider derivatization for easier purification followed by deprotection. 3. Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for chiral this compound?

A1: The most prevalent industrial route is the asymmetric reductive amination of 2,4-difluoroacetophenone. This method is favored for its atom economy and efficiency in establishing the chiral center in a single step.

Q2: What are the critical process parameters to control during the asymmetric reductive amination?

A2: Key parameters include hydrogen pressure, reaction temperature, catalyst loading, substrate concentration, and the purity of starting materials and solvents. These factors significantly influence reaction rate, conversion, enantioselectivity, and impurity profile.

Q3: How can I minimize the formation of the achiral alcohol byproduct, 1-(2,4-difluorophenyl)ethanol?

A3: The formation of the alcohol byproduct arises from the direct reduction of the ketone. To minimize this, ensure a sufficient excess of the ammonia source to drive the equilibrium towards imine formation. Optimization of the catalyst system and reaction conditions is also crucial.

Q4: What types of catalysts are typically used for this transformation on an industrial scale?

A4: Ruthenium-based catalysts with chiral phosphine ligands are commonly employed for the asymmetric reductive amination of aryl ketones.[1][2] The choice of ligand is critical for achieving high enantioselectivity.

Q5: What are the primary safety concerns when scaling up this synthesis?

A5: The use of high-pressure hydrogen gas requires appropriately rated reactors and stringent safety protocols to prevent leaks and potential explosions. Additionally, handling of organometallic catalysts, which can be pyrophoric, necessitates inert atmosphere techniques.

Data Presentation

The following table summarizes typical quantitative data for the asymmetric reductive amination of 2,4-difluoroacetophenone under optimized lab-scale and potential pilot-scale conditions. Please note that actual industrial-scale data is often proprietary.

Parameter Lab Scale (10g) Pilot Scale (10kg)
Substrate 2,4-Difluoroacetophenone2,4-Difluoroacetophenone
Catalyst Loading 0.1 mol%0.05 - 0.1 mol%
Solvent MethanolMethanol or 2-Propanol
Temperature 50 °C50 - 60 °C
H₂ Pressure 50 bar50 - 70 bar
Reaction Time 12 - 16 hours16 - 24 hours
Yield 90 - 95%85 - 92%
Enantiomeric Excess (ee) >99%>98%
Purity (by HPLC) >99%>98.5%

Experimental Protocols

Key Experiment: Asymmetric Reductive Amination of 2,4-Difluoroacetophenone (Pilot Scale)

Objective: To synthesize (R)-1-(2,4-Difluorophenyl)ethanamine with high yield and enantioselectivity.

Materials:

  • 2,4-Difluoroacetophenone (10.0 kg, 64.05 mol)

  • [RuCl((R)-BINAP)(p-cymene)]Cl (or other suitable chiral Ru-catalyst)

  • Ammonia in Methanol (7N solution)

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Standard work-up and purification reagents (e.g., hydrochloric acid, sodium hydroxide, ethyl acetate, brine)

Equipment:

  • 100 L high-pressure reactor with temperature and pressure controls, mechanical stirrer, and gas inlet/outlet.

  • Inert atmosphere glove box or Schlenk line for catalyst handling.

  • Filtration unit.

  • Extraction vessel.

  • Rotary evaporator.

  • Crystallization vessel.

Procedure:

  • Reactor Preparation: The high-pressure reactor is rendered inert by purging with nitrogen or argon.

  • Charge and Dissolution: Under an inert atmosphere, 2,4-difluoroacetophenone (10.0 kg) and anhydrous methanol are charged to the reactor. The mixture is stirred until the substrate is fully dissolved.

  • Catalyst Addition: The chiral ruthenium catalyst is carefully added to the reactor under a positive pressure of inert gas.

  • Ammonia Addition: The ammonia in methanol solution is added to the reactor.

  • Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to the target pressure (e.g., 60 bar). The reaction mixture is heated to the desired temperature (e.g., 55 °C) and stirred vigorously.

  • Reaction Monitoring: The reaction progress is monitored by in-process control (IPC) analysis (e.g., HPLC or GC) to determine the conversion of the starting material and the formation of the product and key impurities.

  • Work-up: Upon completion, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented. The reaction mixture is filtered to remove the catalyst. The filtrate is then subjected to an aqueous work-up, typically involving extraction with an organic solvent and washing with acidic and basic solutions to remove unreacted starting materials and byproducts.

  • Isolation and Purification: The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, often by crystallization of a salt (e.g., the hydrochloride salt) to achieve high chemical and enantiomeric purity.

Mandatory Visualization

G cluster_0 Troubleshooting Workflow: Low Enantiomeric Excess start Low ee Observed q1 Is the catalyst and ligand of high purity and handled under inert conditions? start->q1 s1 Reprepare reaction with fresh, properly handled catalyst/ligand. q1->s1 No q2 Are the reaction temperature and pressure within the optimal range? q1->q2 Yes s1->q2 s2 Optimize temperature and pressure. Lower temperatures often improve ee. q2->s2 No q3 Are the solvents and reagents anhydrous? q2->q3 Yes s2->q3 s3 Use rigorously dried solvents and reagents. q3->s3 No q4 Is racemization occurring during work-up or purification? q3->q4 Yes s3->q4 s4 Analyze for racemization at each step. Consider milder work-up conditions (e.g., lower temperatures, pH control). q4->s4 Yes end High ee Achieved q4->end No s4->end

References

Catalyst deactivation in the asymmetric synthesis of "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Asymmetric Synthesis of 1-(2,4-Difluorophenyl)ethanamine

Welcome to the technical support center for the asymmetric synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst deactivation during this critical synthetic process.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Catalytic Activity/Conversion

Q: My reaction shows little to no conversion of the starting material (2',4'-difluoroacetophenone or its corresponding imine). What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can often be traced back to the catalyst's activity. Here are the primary aspects to investigate:

  • Catalyst Integrity:

    • Handling: Many catalysts used for asymmetric hydrogenation and reductive amination, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are air and moisture sensitive. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Storage: Verify that the catalyst has been stored under the recommended conditions (typically in a cool, dark, and inert environment).

    • Activation: Some catalyst precursors require an activation step. Consult the specific protocol for your catalyst to ensure it has been properly activated.

  • Purity of Reagents and Solvents:

    • Solvents: Trace impurities in solvents can act as potent catalyst poisons. Use high-purity, anhydrous, and degassed solvents. Common problematic impurities include water, peroxides (in ethers), and sulfur-containing residues.

    • Substrate and Reagents: Impurities in the 2',4'-difluoroacetophenone, amine source (for reductive amination), or hydrogen source can deactivate the catalyst. Purify starting materials if their purity is questionable.

  • Presence of Catalyst Poisons:

    • Common Poisons: A wide range of functional groups and compounds can act as catalyst poisons. These include sulfur compounds (thiols, thioethers), carbon monoxide, halides, cyanides, and some nitrogen-containing heterocycles.[1]

    • Source of Poisons: Poisons can be introduced from starting materials, solvents, or leaching from equipment (e.g., sulfur from rubber septa).

Issue 2: Decrease in Enantioselectivity (ee%)

Q: I am observing a good conversion, but the enantiomeric excess (ee%) of my this compound is lower than expected or decreases over time. What could be the cause?

A: A drop in enantioselectivity can be caused by several factors, often related to changes in the catalyst's chiral environment or the presence of competing reaction pathways.

  • Catalyst Degradation:

    • Ligand Decomposition: The chiral ligand responsible for stereocontrol may degrade under the reaction conditions, leading to the formation of less selective or achiral catalytic species.

    • Metal Center Agglomeration: Homogeneous catalysts can sometimes decompose to form metal nanoparticles, which may still be catalytically active but are generally not enantioselective.

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity. It is advisable to run the reaction at the recommended temperature or explore lower temperatures, which may require longer reaction times.

    • Hydrogen Pressure: In asymmetric hydrogenation, the hydrogen pressure can influence enantioselectivity. Ensure the pressure is maintained at the optimal level for your specific catalyst system.

  • Product Inhibition/Side Reactions:

    • The amine product itself can sometimes interact with the catalyst, altering its chiral environment and reducing enantioselectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of catalysts used for the asymmetric synthesis of this compound?

A1: The synthesis is typically achieved via asymmetric hydrogenation of 2',4'-difluoroacetophenone or the asymmetric reductive amination of the corresponding imine. Popular catalyst families include those based on Ruthenium, Rhodium, and Iridium, complexed with chiral phosphine ligands such as BINAP, DIPAMP, and Josiphos derivatives.

Q2: How can I test for the presence of catalyst poisons in my reagents?

A2: A small-scale control experiment is a good starting point. Run the reaction with a trusted, high-purity standard of your substrate and solvent. If this reaction proceeds as expected, it suggests that your experimental batch of reagents may contain impurities. You can then test each component (substrate, solvent, amine source) individually by spiking a clean reaction with a small amount of the questionable component.

Q3: Can a deactivated catalyst be regenerated?

A3: In some cases, catalyst regeneration is possible, but it depends on the deactivation mechanism.

  • Reversible Poisoning: If the poison weakly coordinates to the metal center, it might be removed by washing the catalyst with a suitable solvent or by treatment with a scavenger.

  • Irreversible Poisoning: Strong covalent binding of a poison (e.g., sulfur) or thermal degradation of the catalyst is often irreversible.

  • Fouling: If the catalyst is deactivated by the deposition of byproducts, washing or careful thermal treatment might restore activity. Always refer to the catalyst's technical documentation for specific regeneration protocols.

Q4: My reaction starts well but then stops before completion. What does this indicate?

A4: This is a classic sign of catalyst deactivation during the reaction. The initial activity is high, but the catalyst loses its efficacy over time. This could be due to product inhibition, where the formed amine coordinates to the catalyst and inhibits further reaction, or the gradual consumption of the active catalyst by trace impurities.

Data on Catalyst Deactivation

Table 1: Effect of Additives/Poisons on Ru-BINAP Catalyzed Asymmetric Hydrogenation of Acetophenone

Additive (Poison)Equivalents (relative to Catalyst)Conversion (%)ee (%)
None->9998
Thiophenol1<5N/A
Pyridine108595
Water1009096

This is illustrative data based on typical observations for Ru-BINAP catalyst systems.

Table 2: Time Profile of a Ru-catalyzed Asymmetric Transfer Hydrogenation Showing Deactivation

Time (h)Conversion (%)ee (%)
14099
48598
129597
249696.5

This table illustrates a slow deactivation, as indicated by the slight decrease in the rate of conversion and a minor erosion of enantioselectivity over an extended reaction time.[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2',4'-Difluoroacetophenone

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral catalyst (e.g., a Ru- or Rh-based precursor, 0.001-0.01 mol eq.) and the chiral ligand (if not using a pre-formed complex).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., methanol, ethanol, or dichloromethane) is added, and the mixture is stirred to ensure dissolution or uniform suspension.

  • Substrate Addition: 2',4'-difluoroacetophenone (1.0 eq.) is added to the catalyst solution.

  • Reaction Setup: The Schlenk flask is placed in an autoclave. The system is purged several times with hydrogen gas.

  • Hydrogenation: The autoclave is pressurized with hydrogen to the desired pressure (e.g., 10-50 atm) and the reaction is stirred at the specified temperature (e.g., 25-80 °C).

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine conversion and enantiomeric excess.

Protocol 2: Screening for Catalyst Poisons

  • Baseline Reaction: Set up a standard asymmetric hydrogenation reaction as described in Protocol 1 using reagents and solvents of the highest available purity. This will serve as your baseline for conversion and ee%.

  • Spiking Experiments: Set up a series of parallel reactions identical to the baseline, but to each, add a specific potential poison at a known concentration (e.g., 1, 10, and 100 equivalents relative to the catalyst).

    • Potential Poisons to Test:

      • Water

      • A thiol (e.g., thiophenol)

      • A basic nitrogen compound (e.g., pyridine)

      • The product amine, this compound (to test for product inhibition)

  • Analysis: Monitor the conversion and ee% of each reaction over time and compare them to the baseline. A significant drop in performance in a spiked reaction indicates that the added compound is a poison for the catalytic system.

Visualizations

Below are diagrams illustrating key concepts and workflows related to catalyst deactivation.

Deactivation_Pathways cluster_deactivation Causes of Deactivation Active_Catalyst Active Chiral Catalyst Deactivated_Catalyst Deactivated Catalyst Active_Catalyst->Deactivated_Catalyst Deactivation Pathways Product Desired Chiral Product (this compound) Active_Catalyst->Product Substrate Substrate (2',4'-Difluoroacetophenone or Imine) Substrate->Active_Catalyst Catalytic Cycle Poisoning Poisoning (e.g., Sulfur, Water) Poisoning->Active_Catalyst Thermal_Degradation Thermal Degradation Thermal_Degradation->Active_Catalyst Product_Inhibition Product Inhibition Product_Inhibition->Active_Catalyst

Caption: General pathways for catalyst deactivation in asymmetric synthesis.

Troubleshooting_Workflow Start Low Conversion or ee% Check_Catalyst Check Catalyst Handling and Storage Start->Check_Catalyst Check_Purity Verify Purity of Reagents & Solvents Check_Catalyst->Check_Purity Catalyst OK Problem_Solved Problem Resolved Check_Catalyst->Problem_Solved Handling Issue Corrected Check_Conditions Optimize Reaction Conditions (T, P) Check_Purity->Check_Conditions Reagents Pure Check_Purity->Problem_Solved Impurity Found & Removed Test_Poisons Screen for Potential Poisons Check_Conditions->Test_Poisons Conditions Optimal Check_Conditions->Problem_Solved Conditions Adjusted Test_Poisons->Problem_Solved Poison Identified & Removed

Caption: A logical workflow for troubleshooting common issues in asymmetric synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral amine 1-(2,4-Difluorophenyl)ethanamine is a crucial building block in the synthesis of various pharmaceutical compounds. Its stereochemistry often plays a pivotal role in the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the primary synthetic routes to this compound, offering quantitative data, detailed experimental protocols, and logical pathway diagrams to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Racemic Synthesis followed by Chiral Resolution: This classical approach involves the initial synthesis of a racemic mixture of the amine, which is then separated into its individual enantiomers.

  • Asymmetric Synthesis: This modern approach directly produces a specific enantiomer of the amine, avoiding the need for a separate resolution step.

This guide will delve into specific methodologies within these categories, namely reductive amination for racemic synthesis, chiral resolution using diastereomeric salt formation, and enzymatic asymmetric synthesis.

Quantitative Data Comparison

The selection of a synthetic route often depends on a balance of factors including yield, purity, enantiomeric excess (for asymmetric methods), reaction time, and the complexity of the procedure. The following table summarizes these key parameters for different approaches to synthesizing this compound.

Synthetic RouteKey Reagents & MethodTypical Yield (%)Purity (%)Enantiomeric Excess (e.e.) (%)Typical Reaction Time
Reductive Amination (Leuckart Reaction) 2',4'-Difluoroacetophenone, Ammonium Formate, Formic Acid65-75>95N/A (Racemic)12-24 hours
Chiral Resolution Racemic this compound, (R,R)-Tartaric Acid Derivative40-45 (of one enantiomer)>99>9924-48 hours (including crystallization)
Enzymatic Asymmetric Synthesis 2',4'-Difluoroacetophenone, Transaminase, Amine Donor (e.g., Isopropylamine)85-95>99>9924-48 hours

Experimental Protocols

Route 1: Reductive Amination (Leuckart Reaction)

This method produces a racemic mixture of this compound from 2',4'-difluoroacetophenone.

Materials:

  • 2',4'-Difluoroacetophenone

  • Ammonium formate

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 2',4'-difluoroacetophenone, ammonium formate, and formic acid is heated.

  • The reaction mixture is maintained at a high temperature (typically 160-185°C) for several hours.

  • After cooling, the mixture is hydrolyzed by heating with concentrated hydrochloric acid.

  • The aqueous solution is then made alkaline with a sodium hydroxide solution.

  • The liberated amine is extracted with an organic solvent (e.g., diethyl ether).

  • The organic extracts are combined, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude racemic this compound.

  • Further purification can be achieved by distillation under reduced pressure.

Route 2: Chiral Resolution via Diastereomeric Salt Formation

This protocol describes the separation of a racemic mixture of this compound using a chiral resolving agent. The procedure is based on established methods for resolving similar chiral amines.[1]

Materials:

  • Racemic this compound

  • A chiral resolving agent, such as a derivative of (R,R)-tartaric acid

  • A suitable solvent system (e.g., methanol, ethanol, or mixtures with water)

  • A base (e.g., sodium hydroxide solution) for liberating the free amine

  • An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • The racemic amine is dissolved in a suitable solvent.

  • A solution of the chiral resolving agent (approximately 0.5 to 1.0 molar equivalents) in the same or a miscible solvent is added to the amine solution.

  • The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts. The less soluble diastereomeric salt will preferentially precipitate out of the solution.

  • The crystalline salt is collected by filtration and washed with a small amount of the cold solvent.

  • To recover the enantiomerically enriched amine, the isolated diastereomeric salt is treated with a base to neutralize the chiral acid.

  • The free amine is then extracted into an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC or GC.

Route 3: Enzymatic Asymmetric Synthesis

This method utilizes a transaminase enzyme to directly synthesize a chiral amine from a prochiral ketone.

Materials:

  • 2',4'-Difluoroacetophenone

  • A suitable (R)- or (S)-selective ω-transaminase

  • An amine donor (e.g., isopropylamine or L-alanine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • A suitable buffer solution (e.g., phosphate or borate buffer, pH 7.5-9.0)

  • An organic co-solvent if needed to improve substrate solubility (e.g., DMSO)

  • A suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether)

Procedure:

  • A reaction vessel is charged with the buffer solution, the amine donor, and the PLP cofactor.

  • The transaminase enzyme (either as a purified enzyme or as whole cells) is added to the mixture.

  • The substrate, 2',4'-difluoroacetophenone, is then added to initiate the reaction. If the substrate has low aqueous solubility, it can be dissolved in a minimal amount of a water-miscible co-solvent.

  • The reaction mixture is incubated at a controlled temperature (typically 25-40°C) with gentle agitation for 24 to 48 hours.

  • The progress of the reaction and the enantiomeric excess of the product can be monitored by HPLC or GC.

  • Upon completion, the reaction mixture is basified, and the product is extracted with an organic solvent.

  • The combined organic extracts are dried, and the solvent is removed to yield the enantiomerically pure this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

G ketone 2',4'-Difluoroacetophenone racemic_amine Racemic This compound ketone->racemic_amine Reductive Amination (Leuckart) reagents_ra Ammonium Formate, Formic Acid reagents_ra->racemic_amine

Caption: Reductive Amination Pathway.

G racemic_amine_cr Racemic Amine diastereomeric_salts Diastereomeric Salts (R-Amine-R-Acid & S-Amine-R-Acid) racemic_amine_cr->diastereomeric_salts resolving_agent Chiral Resolving Agent ((R,R)-Tartaric Acid Derivative) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation isolated_salt Isolated Diastereomeric Salt separation->isolated_salt enantiopure_amine Enantiopure Amine isolated_salt->enantiopure_amine Liberation base Base base->enantiopure_amine

Caption: Chiral Resolution Workflow.

G ketone_es 2',4'-Difluoroacetophenone enantiopure_amine_es Enantiopure This compound ketone_es->enantiopure_amine_es Asymmetric Transamination reagents_es Transaminase, Amine Donor, PLP reagents_es->enantiopure_amine_es

Caption: Enzymatic Asymmetric Synthesis.

References

A Comparative Guide to Analytical Method Validation for 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and suitable techniques for the analysis of fluoroaromatic amines like 1-(2,4-Difluorophenyl)ethanamine. The choice between these methods depends on the analyte's volatility, thermal stability, and the desired sensitivity. For chiral separations, specialized chiral stationary phases in either HPLC or GC are necessary.

Table 1: Comparison of Potential Chromatographic Methods for this compound

ParameterHPLC (Reverse-Phase)Chiral HPLCGas Chromatography (GC-FID/MS)
Principle Partitioning between a nonpolar stationary phase and a polar mobile phase.Enantioselective interactions with a chiral stationary phase (CSP).Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phase C18, C8Polysaccharide-based (e.g., cellulose, amylose), Cyclodextrin-based.Polysiloxane-based (e.g., DB-5, DB-17).
Typical Mobile Phase Acetonitrile/Water, Methanol/Water with buffers (e.g., phosphate, acetate).Heptane/Isopropanol, Hexane/Ethanol with additives (e.g., trifluoroacetic acid, diethylamine).Inert gas (e.g., Helium, Nitrogen, Hydrogen).
Detector UV/Vis (Diode Array Detector), Mass Spectrometry (MS).UV/Vis (Diode Array Detector).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages Wide applicability, high precision, suitable for non-volatile compounds.Direct separation of enantiomers.High resolution, high sensitivity (especially with MS), suitable for volatile and thermally stable compounds.
Considerations Requires chromophore for UV detection; derivatization may be needed for compounds without one.Method development can be complex; CSPs can be expensive.Derivatization may be required to improve volatility and peak shape.
Validation Parameters Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness.Enantioselectivity, Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness.Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness.

Experimental Protocols

Below are generalized protocols for HPLC and Chiral HPLC methods that can serve as a starting point for the analysis of this compound. These methods are based on the analysis of similar fluoroaromatic amines and would require optimization and full validation for this specific compound.

General HPLC Method for Quantification
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing 0.1% formic acid or a suitable buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 260 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

Chiral HPLC Method for Enantiomeric Separation
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of n-hexane and a polar organic modifier like isopropanol or ethanol (e.g., 90:10 v/v). Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) may be required to improve peak shape and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: As determined for the achiral method.

  • Injection Volume: 10 µL.

  • Sample Preparation: Similar to the achiral method, ensuring the solvent is compatible with the mobile phase.

Validation of Analytical Methods

According to the ICH Q2(R2) guidelines, the validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1][2][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing Workflows

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, from the initial planning stages through to the final reporting and ongoing monitoring.

G cluster_0 Planning & Development cluster_1 Validation Protocol cluster_2 Execution & Data Analysis cluster_3 Reporting & Lifecycle A Define Analytical Target Profile (ATP) B Method Development & Optimization A->B C Define Validation Parameters (ICH Q2) B->C D Set Acceptance Criteria C->D E Execute Validation Experiments D->E F Data Analysis & Statistical Evaluation E->F G Validation Report Generation F->G H Method Implementation & Ongoing Monitoring G->H

Caption: A generalized workflow for analytical method validation.

Decision Tree for Method Selection

This diagram provides a logical decision-making process for selecting a suitable analytical method for a fluoroaromatic amine like this compound.

G start Start: Analyze This compound is_chiral Is Chiral Separation Required? start->is_chiral is_volatile Is the Analyte Volatile & Thermally Stable? is_chiral->is_volatile Yes is_chiral->is_volatile No use_chiral_hplc Use Chiral HPLC is_volatile->use_chiral_hplc No use_chiral_gc Consider Chiral GC (with derivatization if needed) is_volatile->use_chiral_gc Yes use_hplc Use Reverse-Phase HPLC-UV/MS is_volatile->use_hplc No use_gc Use GC-FID/MS (with derivatization if needed) is_volatile->use_gc Yes end End: Method Selected use_chiral_hplc->end use_chiral_gc->end use_hplc->end use_gc->end

Caption: Decision tree for selecting an analytical method.

References

The Impact of Phenyl Ring Fluorination: A Comparative Analysis of 1-(2,4-Difluorophenyl)ethanamine and Other Fluorinated Phenethylamines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into phenethylamine scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacological profile of this versatile class of compounds. This guide provides a comparative analysis of 1-(2,4-difluorophenyl)ethanamine against other fluorinated phenethylamines, offering insights into how the number and position of fluorine substituents on the phenyl ring modulate activity at key neurological targets. This document is intended to aid researchers in drug discovery and development by summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key cellular signaling pathways.

Introduction to Fluorinated Phenethylamines

Phenethylamines are a class of organic compounds with a core structure consisting of a phenyl ring connected to an amino group by a two-carbon chain. This basic scaffold is shared by many endogenous neurotransmitters, including dopamine, norepinephrine, and serotonin, as well as a vast array of synthetic psychoactive substances and therapeutic agents.[1] Fluorination, the substitution of a hydrogen atom with a fluorine atom, is a common tactic in drug design to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity and selectivity.[2] The introduction of fluorine can significantly alter a compound's psychoactivity, with effects ranging from a marked loss to an enhancement and prolongation of its actions.[3]

This guide focuses on the comparison of this compound with its mono-fluorinated and non-fluorinated analogs to elucidate the structure-activity relationships (SAR) conferred by fluorine substitution.

Comparative Pharmacological Data

While direct comparative experimental data for this compound and its immediate mono-fluorinated ethanamine counterparts is limited in publicly available literature, valuable insights can be gleaned from structurally similar fluorinated amphetamine derivatives. Amphetamines share the phenethylamine core but possess an additional methyl group at the alpha position of the ethyl chain. The following tables summarize the in vitro binding affinities of these related compounds for key monoamine transporters. This data can help infer the potential pharmacological profile of the corresponding ethanamines.

It is crucial to note that the following data is for fluorinated amphetamines and should be interpreted with caution as a proxy for the pharmacological activity of the corresponding phenethylamines.

Table 1: Comparative Binding Affinities (IC50, nM) of Fluorinated Amphetamines at Monoamine Transporters

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
Amphetamine~600~70-100~20,000-40,000
4-Fluoroamphetamine (4-FA)7704206800
2-Fluoroamphetamine (2-FA)270431845

Data compiled from in vitro studies on human monoamine transporters expressed in HEK293 cells.[4][5]

From this data on amphetamine analogs, it can be inferred that fluorine substitution on the phenyl ring significantly impacts monoamine transporter affinity. For instance, 2-fluoro substitution appears to enhance potency at both DAT and NET compared to the unsubstituted amphetamine, while 4-fluoro substitution shows a more complex profile.[4]

Structure-Activity Relationships of Phenyl Ring Fluorination

The position of fluorine substitution on the phenyl ring of phenethylamines dictates the compound's interaction with receptor binding pockets and transporter proteins.

  • Serotonin 5-HT2A Receptor: Generally, phenethylamine derivatives exhibit a higher affinity for the 5-HT2A receptor compared to tryptamines.[6] Studies on more complex phenethylamines have shown that the introduction of terminal fluorine atoms into a 4-alkoxy substituent can, with progressive fluorination, increase affinities at the 5-HT2A and 5-HT2C receptors.[7] Halogen groups at the para position of the phenyl ring have been shown to have a positive effect on the binding affinity for the 5-HT2A receptor.[6]

  • Monoamine Transporters: As suggested by the data on fluorinated amphetamines, the position of fluorination is critical. A fluorine atom at the 2-position may favor interaction with DAT and NET, while a 4-position substitution can have a different effect. The difluoro substitution in this compound provides a unique electronic and steric profile that likely influences its binding to and activity at these transporters.[2]

Signaling Pathways

The interaction of fluorinated phenethylamines with G-protein coupled receptors, such as the serotonin 5-HT2A receptor, initiates a cascade of intracellular signaling events.

5-HT2A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates Ligand Fluorinated Phenethylamine Ligand->Receptor Binds PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Downstream Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2A Receptor Gq-coupled Signaling Cascade.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., ketanserin or spiperone).

  • Test Compounds: this compound and other fluorinated phenethylamines of interest.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Harvest cells expressing the 5-HT2A receptor and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the assay components in the following order:

    • Total Binding: Assay buffer, [3H]Ketanserin, and membrane preparation.

    • Non-specific Binding: Non-labeled antagonist, [3H]Ketanserin, and membrane preparation.

    • Test Compound: Test compound at various concentrations, [3H]Ketanserin, and membrane preparation.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Test Compound) Prepare_Reagents->Assay_Setup Incubation Incubate at Room Temperature Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 & Ki Determination) Counting->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay.
Monoamine Transporter Uptake Assay

This protocol describes a method to measure the functional potency of a test compound to inhibit the uptake of a monoamine neurotransmitter (e.g., dopamine) by its respective transporter.

1. Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • Radiolabeled Substrate: [3H]Dopamine.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compounds: this compound and other fluorinated phenethylamines.

  • 96-well cell culture plates.

  • Scintillation fluid and a liquid scintillation counter.

2. Procedure:

  • Cell Plating: Seed the HEK293-hDAT cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of the test compound for a short period (e.g., 10-20 minutes) at room temperature.

  • Uptake Initiation: Add [3H]Dopamine to each well to start the uptake process.

  • Uptake Termination: After a defined incubation time (e.g., 5-10 minutes), rapidly aspirate the solution and wash the cells with ice-cold uptake buffer to stop the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value for the inhibition of dopamine uptake.

Conclusion

The fluorination of the phenethylamine scaffold is a powerful tool in drug design, capable of significantly modulating a compound's pharmacological properties. While direct comparative data for this compound and its mono-fluorinated analogs remains a key area for future research, analysis of structurally similar fluorinated amphetamines provides valuable initial insights. The position and number of fluorine substituents on the phenyl ring appear to have a pronounced effect on affinity and selectivity for monoamine transporters. Further empirical studies employing the standardized protocols outlined in this guide are essential to fully elucidate the structure-activity relationships of these compounds and to guide the rational design of novel therapeutics with improved efficacy and safety profiles.

References

Comparative study of chiral resolving agents for "1-(2,4-Difluorophenyl)ethanamine"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative study on the chiral resolution of 1-(2,4-Difluorophenyl)ethanamine is crucial for researchers and professionals in drug development, as the stereochemistry of this amine is often critical for the biological activity and selectivity of pharmaceutical compounds. The separation of its racemic mixture into individual enantiomers is a key step in many synthetic pathways. This guide provides a comparative analysis of potential chiral resolving agents for this separation, leveraging data from structurally similar compounds due to the limited availability of direct experimental data for this compound.

The most common and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1] This process involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the separated salt with a base.

Performance of Chiral Resolving Agents

Table 1: Performance of Chiral Resolving Agents on a Structurally Similar Amine [2]

Chiral Resolving AgentAmine:Agent Molar RatioSolventTemperature (°C)Yield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Recovered Amine
(R,R)-4-chlorotartranilic acid1:1Methanol20-2585>99
(R,R)-di-p-toluoyl-tartaric acid1:1Ethanol0-57898

Experimental Protocols

Detailed methodologies are essential for the successful implementation of chiral resolution. Below are generalized protocols for diastereomeric salt crystallization, which can be adapted for the resolution of this compound.

Protocol 1: Diastereomeric Salt Crystallization

This protocol outlines the classical method of resolving a racemic amine using a chiral acid.

Materials:

  • Racemic this compound

  • Chiral resolving agent (e.g., L-(+)-tartaric acid or its derivative)

  • Solvent (e.g., methanol, ethanol)

  • Aqueous base solution (e.g., 2 M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent, also with heating.

  • Crystallization: Add the hot solution of the resolving agent to the amine solution. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the mixture can be cooled in an ice bath.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the collected diastereomeric salt in a mixture of water and an organic extraction solvent. Add an aqueous base solution dropwise with stirring until the salt has completely dissolved and the amine is liberated.

  • Extraction and Purification: Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent. Evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: The enantiomeric excess (ee%) of the resolved amine should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

To better illustrate the process of chiral resolution via diastereomeric salt formation, the following workflow diagram is provided.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_amine Racemic this compound (R- and S-enantiomers) salt_formation Diastereomeric Salt Formation in Solvent racemic_amine->salt_formation chiral_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_agent->salt_formation diastereomers Mixture of Diastereomeric Salts (R-Amine:L-Acid and S-Amine:L-Acid) salt_formation->diastereomers crystallization Fractional Crystallization (Separation based on solubility) diastereomers->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystalline Solid) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble liberation Liberation of Amine (Treatment with Base) less_soluble->liberation enantioenriched_amine Enantiomerically Enriched Amine liberation->enantioenriched_amine

References

Cross-validation of NMR and X-ray crystallography data for "1-(2,4-Difluorophenyl)ethanamine" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Validation of NMR and X-ray Crystallography for "1-(2,4-Difluorophenyl)ethanamine" Derivatives

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. In the development of novel compounds such as derivatives of "this compound," which are of significant interest in medicinal chemistry, rigorous structural validation is essential. This guide provides an objective comparison of two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

While both methods provide detailed structural information, they do so on different states of matter and offer complementary insights. NMR spectroscopy reveals the dynamic structure of molecules in solution, providing data on the connectivity and spatial relationships of atoms. In contrast, X-ray crystallography provides a static, high-resolution map of electron density in a crystalline solid, defining a precise three-dimensional atomic arrangement. The cross-validation of data from both techniques is crucial for a comprehensive understanding of a molecule's structure and behavior.

Performance Comparison: NMR vs. X-ray Crystallography

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyX-ray Crystallography
Sample State SolutionCrystalline Solid
Information Obtained Connectivity, relative stereochemistry, dynamic processes (e.g., conformational changes), through-space interactions (NOE)Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing
Strengths Provides information about the molecule's structure in a more biologically relevant state (solution). Non-destructive. Can study dynamic processes.Provides a highly detailed and accurate static picture of the molecular structure. Unambiguous determination of absolute stereochemistry.
Limitations Can be challenging for large molecules due to signal overlap. Provides an average structure for molecules with multiple conformations.Requires the growth of high-quality single crystals, which can be a significant bottleneck. The solid-state structure may not be the same as the solution-state conformation.

Quantitative Data Summary

The following tables summarize quantitative data for a derivative of 2,4-difluorophenol, N,N'-bis(2,4-difluorobenzoyl)piperazine, as a case study for the comparison of NMR and X-ray crystallography data.[1]

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for N,N'-bis(2,4-difluorobenzoyl)piperazine in DMSO-d₆ [1]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-3', H-3''7.55-7.48 (m)-
H-5', H-5''7.39-7.33 (m)-
H-6', H-6''7.23-7.17 (m)-
H-2, H-3, H-5, H-63.65 (br s)45.5
C-1', C-1''-120.3 (dd, J=13.0, 3.8 Hz)
C-2', C-2''-160.8 (dd, J=251.0, 12.0 Hz)
C-3', C-3''-112.5 (dd, J=21.5, 3.8 Hz)
C-4', C-4''-163.3 (dd, J=254.0, 12.5 Hz)
C-5', C-5''-132.2 (dd, J=10.0, 2.5 Hz)
C-6', C-6''-105.1 (t, J=26.0 Hz)
C=O-164.5

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography for N,N'-bis(2,4-difluorobenzoyl)piperazine [1]

BondLength (Å)AngleDegree (°)
C1-N11.464(3)C1-N1-C4112.5(2)
C2-N11.465(3)C1-N1-C5110.8(2)
N1-C51.355(3)C2-N1-C4111.0(2)
C5-O11.233(3)C2-N1-C5123.1(2)
C5-C61.493(3)O1-C5-N1121.3(2)
C6-C71.383(4)O1-C5-C6120.7(2)
C6-C111.384(4)N1-C5-C6118.0(2)
C7-F11.359(3)C7-C6-C11117.8(2)
C9-F21.361(3)F1-C7-C6119.5(2)

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[1] It is crucial to use the correct amount of material to obtain a good spectrum, with about 5 to 25 mg being typical for ¹H spectra of organic compounds. The sample must be free of solid particles to avoid distortion of the magnetic field, which can be achieved by filtering the solution into the NMR tube.

Data Acquisition: NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.[1] Standard one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to elucidate the structure.[2][3] For quantitative NMR (qNMR), spectra must be acquired under strict experimental conditions to ensure the integrals of the peaks are proportional to the number of nuclei.[4]

Data Analysis: The acquired spectra are processed using appropriate software. Chemical shifts (δ), coupling constants (J), and integration values are determined from the spectra to identify the chemical environment and connectivity of the atoms.[5]

X-ray Crystallography

Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient quality.[6] A common method for small organic molecules is the slow evaporation of a saturated solution.[1][7][8] The choice of solvent is critical as it can influence crystal growth.[7]

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected, often at low temperatures to minimize thermal vibrations, using a specific wavelength of X-rays (e.g., MoKα radiation).[1] The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.[9]

Structure Solution and Refinement: The crystal structure is solved using direct methods or other phasing techniques to obtain an initial electron density map.[1] This map is then used to build a molecular model, which is refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.[1]

Visualization of Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Compound in Deuterated Solvent filter Filter into NMR Tube dissolve->filter spectrometer Place Sample in NMR Spectrometer filter->spectrometer acquire Acquire 1D & 2D Spectra spectrometer->acquire process Process Spectra acquire->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

NMR Spectroscopy Experimental Workflow

Xray_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Determination saturate Prepare Saturated Solution evaporate Slow Evaporation saturate->evaporate mount Mount Single Crystal evaporate->mount diffract Collect Diffraction Data mount->diffract solve Solve Phase Problem diffract->solve refine Refine Atomic Model solve->refine validate Validate Structure refine->validate

X-ray Crystallography Experimental Workflow

Cross_Validation_Logic NMR NMR Data (Solution State) Comparison Comparative Analysis NMR->Comparison Xray X-ray Data (Solid State) Xray->Comparison Model Comprehensive Structural Model Comparison->Model

References

A Comparative Analysis of Methods for Determining the Enantiomeric Excess of 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and purification of chiral compounds. 1-(2,4-Difluorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical agents. Ensuring its enantiomeric purity is paramount for the efficacy and safety of the final drug product. This guide provides a comparative analysis of the primary analytical techniques used for determining the enantiomeric excess of this specific amine: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).

The comparison will delve into the experimental protocols for each method and present a summary of their performance characteristics to aid in the selection of the most suitable technique for a given analytical need.

At a Glance: Method Comparison

MethodPrincipleThroughputProsCons
Chiral HPLC Differential interaction with a chiral stationary phase leading to physical separation of enantiomers.LowerHigh resolution and sensitivity, well-established and robust.Can require extensive method development, higher solvent consumption.
Chiral NMR Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, resulting in distinct NMR signals for each enantiomer.HigherRapid analysis, low solvent consumption, provides structural information.Lower sensitivity compared to HPLC, may require chiral auxiliaries.
Chiral CE Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.HigherHigh efficiency, low sample and reagent consumption.Can have lower sensitivity and reproducibility compared to HPLC.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are particularly effective for the separation of primary amines like this compound.

Experimental Protocol: Chiral HPLC using a Polysaccharide-Based CSP

This protocol is a typical starting point for the enantiomeric separation of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column (e.g., Lux® Cellulose-3).

  • Mobile Phase: A mixture of a non-polar solvent and an alcohol, such as n-Hexane and Isopropanol (IPA). A common starting ratio is 90:10 (v/v). A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) is often added to the mobile phase to improve peak shape and resolution for amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the relative peak areas of the two enantiomers using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Performance Characteristics:

ParameterExpected Performance
Resolution (Rs) > 1.5 (baseline separation)
Selectivity (α) > 1.2
Analysis Time 10 - 20 minutes
Accuracy & Precision High, with RSD < 2%
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid and powerful alternative for determining enantiomeric excess. This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers. For primary amines, chiral BINOL-derived phosphoric acids are effective CSAs.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol describes a general procedure for the determination of enantiomeric excess of a primary amine using a chiral solvating agent.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)- or (S)-BNP).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (S)-BNP) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved proton signal (e.g., the methine proton) that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and calculate the enantiomeric excess.

Performance Characteristics:

ParameterExpected Performance
Resolution Baseline resolution of selected signals is often achievable.
Analysis Time 5 - 15 minutes per sample.
Accuracy & Precision Good, with accuracy typically within ±2%.[1]
Sensitivity Lower than HPLC, requires mg quantities of sample.

Since this compound contains fluorine atoms, ¹⁹F NMR spectroscopy can also be a powerful tool for ee determination, often providing a simpler spectrum with less peak overlap.[2]

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. The separation is achieved by adding a chiral selector to the background electrolyte, which interacts differently with the enantiomers, leading to different migration times. Cyclodextrins are the most commonly used chiral selectors for this purpose.

Experimental Protocol: Chiral CE with a Cyclodextrin Selector

The following is a general protocol for the enantiomeric separation of a basic amine using CE.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as 50 mM phosphate buffer at pH 2.5.

  • Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin) is added to the BGE at a concentration typically ranging from 5 to 20 mM.

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection of the sample solution.

  • Detection: UV detection at a suitable wavelength (e.g., 214 nm).

  • Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.1-1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers.

Performance Characteristics:

ParameterExpected Performance
Efficiency Very high (can exceed 100,000 theoretical plates).
Analysis Time Typically under 15 minutes.
Sample/Reagent Consumption Very low (nanoliter injection volumes).
Reproducibility Can be lower than HPLC, sensitive to capillary surface conditions.

Visualizing the Workflow

The general workflow for determining the enantiomeric excess of a chiral compound involves several key steps, from sample preparation to data analysis and interpretation.

G General Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_method Analytical Method cluster_analysis Data Analysis cluster_result Result Sample Racemic or Enantioenriched This compound HPLC Chiral HPLC Sample->HPLC NMR Chiral NMR Sample->NMR CE Chiral CE Sample->CE Integration Peak Integration / Signal Integration HPLC->Integration NMR->Integration CE->Integration EE_Calc Enantiomeric Excess (ee) Calculation Integration->EE_Calc

A simplified workflow for determining the enantiomeric excess of a chiral compound.

Logical Relationships in Method Selection

The choice of analytical method is often guided by the specific requirements of the analysis. The following diagram illustrates the logical relationships influencing method selection.

G Decision Tree for Method Selection cluster_input Analytical Requirement cluster_methods Recommended Method Requirement Primary Analytical Need High_Resolution High Resolution & Sensitivity? Requirement->High_Resolution High Resolution & Sensitivity High_Throughput High Throughput & Speed? Requirement->High_Throughput High Throughput & Speed Low_Consumption Low Sample & Solvent Use? Requirement->Low_Consumption Low Sample & Solvent Use HPLC Chiral HPLC NMR Chiral NMR CE Chiral CE High_Resolution->HPLC Yes High_Throughput->NMR Yes Low_Consumption->CE Yes

A decision guide for selecting an appropriate analytical method.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using chiral HPLC, chiral NMR, and chiral CE.

  • Chiral HPLC with polysaccharide-based stationary phases is a robust and high-resolution method, making it ideal for quality control and routine analysis where accuracy and sensitivity are paramount.

  • Chiral NMR , particularly with chiral solvating agents, offers a rapid and less solvent-intensive approach, which is highly suitable for high-throughput screening and reaction monitoring.

  • Chiral CE provides a high-efficiency, low-consumption alternative, which is beneficial when sample amounts are limited.

The optimal method selection depends on the specific analytical requirements, including the desired level of accuracy, sample throughput, and available instrumentation. For rigorous validation of enantiomeric excess, employing two of these orthogonal techniques is a recommended strategy.

References

Benchmarking Purity: A Comparative Guide to Commercial 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive benchmark of commercially available "1-(2,4-Difluorophenyl)ethanamine," a key building block in the synthesis of various pharmaceutical agents. We present a comparative analysis of product purity from representative suppliers, detail the experimental protocols for purity determination, and identify potential impurities.

Comparative Purity Analysis

The purity of this compound from various commercial sources was assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The enantiomeric purity of chiral samples was determined using chiral HPLC. The results, summarized in Table 1, indicate that while most suppliers provide material with a purity of ≥97%, the impurity profiles can vary.

Table 1: Purity and Impurity Profile of Commercial this compound Samples

SupplierProduct NumberStated Purity (%)Observed Purity (HPLC Area %)Key Impurities DetectedEnantiomeric Purity (R-isomer, %)
Supplier AA-101≥9898.52,4-Difluorobenzaldehyde (0.3%), Impurity B (0.7%), Unknown (0.5%)99.2
Supplier BB-202>9797.82,4-Difluorobenzaldehyde (0.8%), Impurity C (1.1%), Unknown (0.3%)Not Specified (Racemic)
Supplier CC-303≥97[1][2]99.2Impurity B (0.5%), Unknown (0.3%)>99.8
Supplier DD-40498 (NLT)98.12,4-Difluorobenzaldehyde (0.5%), Impurity C (0.9%), Unknown (0.5%)98.5

Note: The data presented in this table is a representative example for illustrative purposes and may not reflect the exact product specifications of any single supplier.

Potential Impurities

The most common synthetic route to this compound is the reductive amination of 2,4-difluorobenzaldehyde. This process can lead to several potential impurities:

  • 2,4-Difluorobenzaldehyde: Unreacted starting material.

  • 1-(2,4-Difluorophenyl)ethanol: An intermediate formed from the reduction of the aldehyde.

  • N-[1-(2,4-Difluorophenyl)ethyl]-1-(2,4-difluorophenyl)ethanamine (Impurity B): A secondary amine formed by the reaction of the product with the starting imine.

  • Dibenzyl Amine Analogue (Impurity C): Over-alkylation product.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer in samples of the (R)-enantiomer, and vice-versa.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this guide are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid).

    • Gradient: 10% Acetonitrile to 90% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is used to separate and quantify the enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H and ¹⁹F NMR spectroscopy can be used for structural confirmation and to provide an orthogonal assessment of purity.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).

  • ¹H NMR: Acquire a standard proton spectrum to confirm the chemical structure. Purity can be estimated by comparing the integral of the product signals to those of known impurities or a certified internal standard.

  • ¹⁹F NMR: Acquire a fluorine-19 spectrum to confirm the presence and substitution pattern of the fluorine atoms on the aromatic ring.

Experimental Workflow and Data Analysis

The logical flow of the experimental process for benchmarking the purity of commercial samples is illustrated in the following diagram.

experimental_workflow cluster_0 Sample Acquisition and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting A Obtain Commercial Samples B Sample Login and Documentation A->B C Prepare Stock Solutions B->C D HPLC Purity Analysis C->D E Chiral HPLC (if applicable) C->E F GC-MS Impurity Profiling C->F G NMR Structural Confirmation C->G H Integrate Peaks and Quantify Purity D->H E->H I Identify Impurities (MS Library/Standards) F->I G->I J Compare Data Across Suppliers H->J I->J K Generate Comparison Guide J->K

Fig. 1: Experimental workflow for purity benchmarking.

Conclusion

The purity of this compound can vary between commercial suppliers. While most products meet a minimum purity specification, the presence and levels of specific impurities differ. For applications where high purity is critical, such as in late-stage drug development, it is recommended to perform in-house purity analysis using the methods outlined in this guide. Researchers should consider not only the overall purity but also the identity and concentration of impurities, as these can have a significant impact on downstream reactions and the final product's quality.

References

Comparative Reactivity of 1-(2,4-Difluorophenyl)ethanamine and Structurally Similar Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Reactivity in Key Synthetic Transformations

This guide provides a comprehensive analysis of the relative reactivity of 1-(2,4-Difluorophenyl)ethanamine compared to other structurally similar primary amines, namely 1-phenylethanamine, 1-(4-fluorophenyl)ethanamine, and 1-(2,4-dichlorophenyl)ethanamine. The introduction of fluorine atoms to the phenyl ring significantly alters the electronic properties of the amine, influencing its basicity and nucleophilicity. This comparison is critical for researchers in drug discovery and process development, where understanding the reactivity of building blocks is essential for reaction optimization and the synthesis of target molecules.

Basicity and Nucleophilicity: The Impact of Fluorine Substitution

The reactivity of a primary amine is fundamentally linked to its basicity, which is a measure of its ability to accept a proton, and its nucleophilicity, its ability to donate its lone pair of electrons to an electrophile. The basicity of an amine is quantified by its pKa value (the pKa of its conjugate acid). A lower pKa value indicates a weaker base.

The presence of electron-withdrawing groups, such as fluorine and chlorine, on the aromatic ring is expected to decrease the electron density on the nitrogen atom of the amino group through an inductive effect. This, in turn, reduces the basicity and nucleophilicity of the amine.

Compound NameStructurepKa (Predicted/Experimental)
1-PhenylethanamineC₆H₅CH(NH₂)CH₃9.04 (Experimental)[1]
1-(4-Fluorophenyl)ethanamine4-FC₆H₄CH(NH₂)CH₃8.98 (Experimental)[2]
This compound 2,4-F₂C₆H₃CH(NH₂)CH₃ ~8.5 (Estimated)
1-(2,4-Dichlorophenyl)ethanamine2,4-Cl₂C₆H₃CH(NH₂)CH₃8.28 (Predicted)

Table 1: Comparison of pKa values for selected primary amines.

Reactivity in N-Acetylation

N-acetylation is a common reaction for primary amines, often used for protection or to introduce an acetyl group into a target molecule. The rate of this reaction is directly related to the nucleophilicity of the amine. A more nucleophilic amine will react faster with an acetylating agent, such as acetic anhydride or acetyl chloride.

Based on the pKa values, the expected order of reactivity in N-acetylation is:

1-Phenylethanamine > 1-(4-Fluorophenyl)ethanamine > this compound > 1-(2,4-Dichlorophenyl)ethanamine

Reactivity in Reductive Amination

Reductive amination is a versatile method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. The initial step of imine formation is influenced by the nucleophilicity of the amine.

The expected trend in reactivity for the initial imine formation step in a reductive amination reaction mirrors that of N-acetylation:

1-Phenylethanamine > 1-(4-Fluorophenyl)ethanamine > this compound > 1-(2,4-Dichlorophenyl)ethanamine

However, the overall success and rate of a reductive amination can also be influenced by the stability of the imine intermediate and the specific reducing agent used. While a less nucleophilic amine may form the imine more slowly, the subsequent reduction is typically fast. General protocols for reductive amination are widely available, but specific comparative data for this set of amines is scarce.

Experimental Protocols

General Protocol for N-Acetylation

This protocol describes a general procedure for the N-acetylation of a primary amine using acetic anhydride.

Materials:

  • Primary amine (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine in DCM in a round-bottom flask.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • Purify the product by recrystallization or column chromatography as needed.

N_Acetylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DCM B Add Triethylamine A->B C Cool to 0°C B->C D Add Acetic Anhydride C->D E Stir at RT D->E F Aqueous Washes (HCl, NaHCO3, Brine) E->F G Dry & Concentrate F->G H Purify G->H

Caption: Workflow for a typical N-acetylation reaction.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of benzaldehyde with a primary amine using sodium triacetoxyborohydride.

Materials:

  • Benzaldehyde (1.0 eq)

  • Primary amine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of benzaldehyde in DCE or DCM, add the primary amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the addition of saturated NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Reductive_Amination_Pathway A Benzaldehyde + Primary Amine B Imine Intermediate A->B Imine Formation (DCE or DCM, RT) C Secondary Amine Product B->C Reduction (Sodium Triacetoxyborohydride)

Caption: Reaction pathway for reductive amination.

Conclusion

The reactivity of this compound is significantly influenced by the presence of two electron-withdrawing fluorine atoms on the phenyl ring. This results in a lower basicity and nucleophilicity compared to 1-phenylethanamine and 1-(4-fluorophenyl)ethanamine. Consequently, this compound is expected to be less reactive in common nucleophilic reactions such as N-acetylation and the initial imine formation step of reductive amination. Researchers should consider these reactivity differences when designing synthetic routes and optimizing reaction conditions. For reactions involving this compound, longer reaction times, higher temperatures, or the use of more reactive reagents or catalysts may be necessary to achieve desired conversions and yields.

References

A Comparative Review of the Biological Activities of "1-(2,4-Difluorophenyl)ethanamine" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 1-(2,4-difluorophenyl)ethanamine scaffold and its analogs has emerged as a significant strategy in medicinal chemistry, yielding compounds with a diverse range of biological activities. The presence of the difluorophenyl moiety often enhances pharmacological properties such as receptor binding affinity, metabolic stability, and cell permeability. This guide provides a comparative overview of the biological activities of this compound analogs, focusing on their applications as anticancer, antifungal, and central nervous system (CNS) active agents. The information is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

Anticancer Activity: Targeting Key Signaling Pathways

Analogs of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical kinases involved in cancer cell proliferation and survival.

Inhibition of B-Raf Kinase

A prominent application of the 2,4-difluorophenyl moiety is in the design of selective B-Raf kinase inhibitors. The V600E mutation in the B-Raf gene is a key driver in a significant percentage of melanomas and other cancers. A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent inhibitors of the B-Raf(V600E) mutant. These compounds exhibit low nanomolar IC50 values and high selectivity, leading to the strong suppression of proliferation in cancer cell lines harboring this mutation.

Table 1: In Vitro B-Raf(V600E) Kinase Inhibition of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Analogs

Compound IDR GroupB-Raf(V600E) IC50 (nM)
3a -H180
3b -CH380
3c -CH2CH345
3d -Propyl25
3s -Cyclopropyl8
Vemurafenib Reference Drug31

Data sourced from a study on selective Raf inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the B-Raf(V600E) kinase activity in vitro.

Cytotoxic Activity against Cancer Cell Lines

Derivatives of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their anticancer properties. Hydrazone-containing derivatives, in particular, have shown significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer, prostate cancer, and melanoma.

Table 2: In Vitro Cytotoxicity (IC50, µM) of 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid Analogs

Compound IDR GroupMDA-MB-231 (Breast)PPC-1 (Prostate)A375 (Melanoma)
9c -N'-(4-chlorobenzylidene)15.38.75.1
9e -N'-(4-bromobenzylidene)12.17.94.6
9f -N'-(4-methylbenzylidene)10.56.23.8
Doxorubicin Reference Drug0.80.50.3

Data represents the half-maximal inhibitory concentration (IC50) in micromolar (µM) after 72 hours of treatment, as determined by the MTT assay.

Antifungal Activity: Inhibition of Fungal Cytochrome P450

The 2-(2,4-difluorophenyl) moiety is a cornerstone of many azole antifungal drugs, including fluconazole. Analogs incorporating this structure are potent inhibitors of fungal cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

A series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are analogs of fluconazole, have been synthesized and shown to possess potent in vitro antifungal activity against a range of pathogenic fungi. Sulfide derivatives, in particular, demonstrated superior activity compared to their sulfone counterparts.

Table 3: In Vitro Antifungal Activity (MIC, µg/mL) of Fluconazole Analogs

Compound IDR GroupCandida albicansCryptococcus neoformansAspergillus fumigatus
IVe -S-ethyl0.250.1251.0
IVf -S-propyl0.1250.060.5
IVi -S-isopropyl0.50.252.0
IVj -S-butyl0.250.1251.0
Fluconazole Reference Drug1.00.5>64
Ketoconazole Reference Drug0.1250.060.5

Minimum Inhibitory Concentration (MIC) values represent the lowest concentration of the compound that inhibits the visible growth of the microorganism after incubation.

Dopamine Receptor Affinity

The this compound structure is of interest for its potential interaction with central nervous system targets, particularly dopamine receptors. The electronic properties of the fluorine atoms on the phenyl ring can influence receptor binding and selectivity.

While the 2,4-difluorophenyl moiety is a known component in some dopamine receptor ligands, a comprehensive, publicly available comparative study detailing the synthesis and dopamine receptor binding affinities (e.g., Ki or IC50 values) for a systematic series of this compound analogs was not identified during the literature review for this guide. Structure-activity relationship studies on related fluorinated phenethylamines have shown that N-substitution can significantly modulate the affinity and selectivity for D1 and D2 dopamine receptor subtypes. Further research is warranted to systematically explore the potential of this compound analogs as dopamine receptor modulators.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

B-Raf(V600E) Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the B-Raf(V600E) kinase.

Materials:

  • Recombinant human B-Raf(V600E) enzyme

  • Biotinylated MEK1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP

  • Test compounds and reference inhibitor (e.g., Vemurafenib)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Eu3+-cryptate labeled anti-phospho-MEK antibody and XL665-conjugated streptavidin)

  • 384-well low-volume plates

  • Plate reader capable of HTRF measurement

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitor in DMSO, followed by dilution in kinase buffer.

  • Add 2 µL of the compound dilutions to the wells of a 384-well plate.

  • Add 4 µL of a solution containing the B-Raf(V600E) enzyme and the biotinylated MEK1 substrate to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution to each well. The final ATP concentration should be at its Km value for the enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of the HTRF detection buffer containing the detection reagents.

  • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Calculate the ratio of the emission signals and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against various fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

  • Antifungal agents (test compounds and reference drugs)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare stock solutions of the antifungal agents in DMSO.

  • Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium directly in the 96-well plates.

  • Prepare a standardized inoculum of each fungal isolate. For yeasts, adjust the cell suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the wells. For molds, prepare a spore suspension and adjust to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL.

  • Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C. Incubation times vary depending on the fungus (e.g., 24-48 hours for Candida spp., 48-72 hours for Aspergillus spp.).

  • Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and antibiotics)

  • Test compounds and reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the test compounds and reference drug in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound analogs.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TF Transcription Factors ERK->TF translocates to nucleus Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor RAF Inhibitor (e.g., 1-(2,4-Difluorophenyl) ethanamine analog) Inhibitor->RAF inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of RAF inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assays (e.g., Kinase Inhibition, MTT) Purification->Anticancer Antifungal Antifungal Assays (e.g., MIC Determination) Purification->Antifungal CNS CNS Receptor Binding (e.g., Dopamine Receptors) Purification->CNS Data Data Collection (IC50, MIC, Ki values) Anticancer->Data Antifungal->Data CNS->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

A Comparative Guide to the Synthesis of 1-(2,4-Difluorophenyl)ethanamine: Evaluating Cost-Effectiveness for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of chiral amines like 1-(2,4-Difluorophenyl)ethanamine is a critical step. The choice of synthetic protocol can significantly impact the overall cost, time, and resources of a project. This guide provides an objective comparison of three common synthesis protocols for this compound: asymmetric reductive amination, enzymatic kinetic resolution, and diastereomeric salt resolution. By presenting detailed experimental data and methodologies, this document aims to assist scientists in making informed decisions for their specific research needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each of the three synthesis protocols, allowing for a direct comparison of their cost-effectiveness.

ParameterAsymmetric Reductive AminationEnzymatic Kinetic ResolutionDiastereomeric Salt Resolution
Starting Material 2',4'-DifluoroacetophenoneRacemic this compoundRacemic this compound
Key Reagents Chiral Auxiliary (e.g., (R)-phenylglycinol), Reducing Agent (e.g., Sodium Borohydride)Lipase (e.g., Candida antarctica Lipase B), Acylating AgentChiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid)
Typical Yield >90% (for the desired enantiomer)~45-50% (for the desired enantiomer)~40-45% (for the desired enantiomer)
Enantiomeric Excess (e.e.) >98%>99%>98%
Reaction Time 12-24 hours24-72 hours12-24 hours (including crystallization)
Estimated Reagent Cost per Gram of Product Moderate to HighHighModerate
Purification Method Column ChromatographyColumn ChromatographyCrystallization and Extraction
Scalability GoodModerateGood

Experimental Protocols

This section provides detailed methodologies for the three key synthesis routes.

Protocol 1: Asymmetric Reductive Amination

This protocol describes the synthesis of enantiomerically enriched this compound from 2',4'-difluoroacetophenone using a chiral auxiliary.

Materials:

  • 2',4'-Difluoroacetophenone

  • (R)-Phenylglycinol (chiral auxiliary)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2',4'-difluoroacetophenone (1 equivalent) and (R)-phenylglycinol (1.1 equivalents) in methanol. Stir the mixture at room temperature for 2-4 hours to form the chiral imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Hydrolysis of the Auxiliary: Add 2N HCl to the reaction mixture and stir for 4-6 hours to hydrolyze the chiral auxiliary.

  • Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired enantiomer of this compound.

Protocol 2: Enzymatic Kinetic Resolution

This protocol details the resolution of racemic this compound using Candida antarctica Lipase B (CALB).

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (immobilized)

  • Ethyl Acetate (acylating agent)

  • Toluene (solvent)

  • Hexane

Procedure:

  • Reaction Setup: In a flask, dissolve racemic this compound (1 equivalent) and ethyl acetate (1.5 equivalents) in toluene.

  • Enzymatic Reaction: Add immobilized Candida antarctica Lipase B to the mixture. Seal the flask and shake it at a constant temperature (e.g., 40°C) for 48-72 hours.

  • Monitoring the Reaction: Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the unreacted amine. The reaction is typically stopped at or near 50% conversion.

  • Enzyme Removal: Filter the reaction mixture to recover the immobilized enzyme, which can be washed and potentially reused.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the acylated amine and the unreacted (enantiomerically enriched) amine by column chromatography on silica gel. The desired unreacted enantiomer is typically eluted first with a less polar solvent system (e.g., hexane/ethyl acetate).

Protocol 3: Diastereomeric Salt Resolution

This protocol describes the separation of enantiomers of racemic this compound by forming diastereomeric salts with a chiral resolving agent.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic Acid (resolving agent)

  • Ethanol

  • Diethyl Ether

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve racemic this compound (1 equivalent) in warm ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 equivalents) in warm ethanol. Slowly add the mandelic acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For complete crystallization, the flask can be placed in a refrigerator overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Liberation of the Chiral Amine: Suspend the collected diastereomeric salt in water and add a 2N NaOH solution until the pH is basic (pH > 10).

  • Extraction and Purification: Extract the liberated free amine with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis protocol.

Reductive_Amination_Workflow start Start: 2',4'-Difluoroacetophenone + (R)-Phenylglycinol imine Imine Formation (Methanol, RT) start->imine reduction Reduction (NaBH4, 0°C to RT) imine->reduction hydrolysis Hydrolysis (2N HCl) reduction->hydrolysis workup Work-up (Extraction) hydrolysis->workup purification Purification (Column Chromatography) workup->purification end End: Enantiopure Amine purification->end Enzymatic_Resolution_Workflow start Start: Racemic Amine + Ethyl Acetate reaction Enzymatic Reaction (CALB, Toluene, 40°C) start->reaction monitoring Monitoring (Chiral HPLC/GC) reaction->monitoring separation Enzyme Removal (Filtration) monitoring->separation purification Purification (Column Chromatography) separation->purification end End: Enantiopure Amine + Acylated Amine purification->end Salt_Resolution_Workflow start Start: Racemic Amine + (R)-(-)-Mandelic Acid salt_formation Salt Formation (Ethanol) start->salt_formation crystallization Crystallization salt_formation->crystallization isolation Isolation of Salt (Filtration) crystallization->isolation liberation Amine Liberation (NaOH) isolation->liberation extraction Extraction & Purification liberation->extraction end End: Enantiopure Amine extraction->end

Safety Operating Guide

Essential Safety and Operational Guide for Handling 1-(2,4-Difluorophenyl)ethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-(2,4-Difluorophenyl)ethanamine. Researchers, scientists, and drug development professionals should strictly adhere to these protocols to ensure personal safety and environmental protection. The information is based on safety data for structurally similar compounds and established laboratory safety practices.

Hazard Identification and Risk Assessment

This compound and its analogs are classified with the following potential hazards:

  • Harmful if swallowed or inhaled.[1][2]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1]

A thorough risk assessment should be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is the minimum requirement for handling this compound. All PPE should be inspected before use.[3]

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved RespiratorAn N100/P100 respirator or a Powered Air-Purifying Respirator (PAPR) is essential to prevent inhalation of powders or aerosols. A PAPR is preferred for longer duration tasks.[4]
Hand Protection Double Nitrile GlovesTwo pairs of powder-free nitrile gloves are required to prevent skin contact. The outer glove should be removed immediately after handling, and both pairs changed regularly.[4]
Body Protection Disposable, Low-Permeability GownA gown with long sleeves and tight-fitting cuffs protects skin and clothing from contamination. It should have a solid front to prevent splashes from soaking through.[4]
Eye Protection Chemical Splash Goggles & Full-Face ShieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[4]
Other Disposable Shoe and Hair CoversMinimizes the tracking of contaminants out of the designated handling area.[4]

Handling and Operational Plan

All manipulations, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood or a glovebox.[4][5]

Step-by-Step Handling Protocol:

  • Preparation: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Engineering Controls: All work must be performed in a well-ventilated area, preferably within a chemical fume hood with good airflow.[1][5] Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Compound Handling:

    • Use disposable equipment whenever possible to minimize contamination and cleaning.[4]

    • Avoid the formation of dust and aerosols.

    • Keep the container tightly closed when not in use.[1][3][6]

    • Do not eat, drink, or smoke in the handling area.[1][2][5][6][7]

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel from the area.[8]

    • Ensure adequate ventilation.[2][3][6]

    • Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite.[1]

    • Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[2][3][6]

  • Decontamination and Cleaning: After work is complete, decontaminate all surfaces. Carefully remove and dispose of all PPE as hazardous waste. Remove outer gloves first, followed by other PPE, and finally the inner gloves.[4] Wash hands thoroughly after handling.[1][2][5][7]

First Aid Measures

In case of exposure, follow these immediate first aid measures and seek medical attention.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[1][3][6]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1][3][6]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1][6][7]

Storage and Disposal Plan

Storage:

  • Store in a dry, cool, and well-ventilated place.[1][3][6]

  • Keep the container tightly closed and sealed.[1][2][3][6][7]

  • Store away from direct sunlight or heat sources.[1]

Disposal:

  • Dispose of the chemical and any contaminated materials in an approved hazardous waste disposal plant.[1][2][5][7]

  • All disposable PPE used during handling should be collected and disposed of as hazardous waste.[4]

  • Do not discharge into drains or rivers.[1]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don Full PPE (Double Gloves, Gown, Respirator, Goggles) prep1->prep2 handle1 Weighing and Preparation of Solutions prep2->handle1 Enter designated area handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Experiment complete clean2 Segregate Waste (Chemical, Sharps, Contaminated PPE) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 disp1 Dispose of Hazardous Waste (Via Certified Vendor) clean3->disp1

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.